Febuxostat sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H16N2NaO3S |
|---|---|
Molecular Weight |
339.4 g/mol |
InChI |
InChI=1S/C16H16N2O3S.Na/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20;/h4-6,9H,8H2,1-3H3,(H,19,20); |
InChI Key |
IUVCPAMENCUQBT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Febuxostat Sodium for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat (B1672324) is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase (XO), the key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid.[1][2] It is clinically used for the chronic management of hyperuricemia in patients with gout.[2] While much of the available literature focuses on the free acid form, febuxostat, this guide also addresses the properties of its salt form, febuxostat sodium, which is relevant for various formulation and research endeavors. A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for all stages of drug development, including formulation design, manufacturing, and ensuring consistent bioavailability and therapeutic efficacy.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of febuxostat and its sodium salt, complete with detailed experimental protocols and visual diagrams to support advanced research and development.
Core Physicochemical Properties
Febuxostat is a white to off-white crystalline powder.[3] Its sodium salt is formed by deprotonation of the carboxylic acid group. The foundational properties of both the free acid and its sodium salt are summarized below.
Table 1: General Physicochemical Properties
| Property | Febuxostat (Free Acid) | This compound | Reference(s) |
|---|---|---|---|
| Chemical Name | 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid | Sodium 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylate | [4] |
| Molecular Formula | C₁₆H₁₆N₂O₃S | C₁₆H₁₅N₂NaO₃S | [5][6] |
| Molecular Weight | 316.37 g/mol | 338.35 g/mol | [5][6] |
| CAS Number | 144060-53-7 | 850383-31-4 (anhydrous) | [5][6] |
| Appearance | White to off-white crystalline powder | Crystalline solid |[3] |
Solubility Profile
The solubility of febuxostat is a critical parameter influencing its dissolution rate and oral bioavailability. As a BCS Class II drug, it is characterized by low solubility and high permeability.[7] Its solubility is markedly pH-dependent.
Febuxostat is practically insoluble in aqueous solutions with acidic to neutral pH (pH 2.0 - 6.0) and shows a slight increase in solubility in alkaline conditions (pH 8.0 - 10.0).[4][8] The formation of the sodium salt can significantly enhance aqueous solubility.[9]
Table 2: Solubility of Febuxostat in Various Solvents
| Solvent | Type | Solubility | Temperature | Reference(s) |
|---|---|---|---|---|
| Water (pH 1.2) | Aqueous | Practically Insoluble | Ambient | [3] |
| Water (pH 6.0) | Aqueous | Practically Insoluble | Ambient | [3] |
| Water (pH 8.0) | Aqueous | Very Slightly Soluble | Ambient | [3] |
| Water | Aqueous | 1.14 x 10⁻⁶ (mole fraction) | 318.2 K (45°C) | [7][10] |
| Methanol | Organic | Slightly Soluble / 3.26 x 10⁻³ (mole fraction) | 318.2 K (45°C) | [3][10] |
| Ethanol (95%) | Organic | Sparingly Soluble / 8.37 x 10⁻³ (mole fraction) | 318.2 K (45°C) | [3][10] |
| Dimethylformamide (DMF) | Organic | Freely Soluble / ~30 mg/mL | Ambient | [3][11] |
| Dimethyl sulfoxide (B87167) (DMSO) | Organic | Soluble / ~10 mg/mL | Ambient | [3][11] |
| Polyethylene glycol 400 | Organic | 3.06 x 10⁻² (mole fraction) | 318.2 K (45°C) |[7][10] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of febuxostat or its sodium salt.
-
Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume of the desired solvent (e.g., purified water, pH buffers, organic solvents).
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium.
-
Sampling & Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a suitable membrane filter (e.g., 0.22 or 0.45 µm PTFE) to remove any undissolved particles.
-
Analysis: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]
-
Quantification: Calculate the solubility based on the measured concentration and the dilution factor, expressing the result in units such as mg/mL or mole fraction.
Caption: Experimental workflow for the shake-flask solubility determination method.
Dissociation Constant (pKa)
Febuxostat is a weakly acidic molecule due to its carboxylic acid group. The pKa is a critical parameter that dictates its degree of ionization at different physiological pH values, which in turn affects its solubility, absorption, and distribution.
Table 3: Reported pKa Values of Febuxostat
| pKa Value | Method of Determination | Reference(s) |
|---|---|---|
| 3.3 | Aqueous Measurement | [4] |
| 3.60 | HPLC | [3] |
| 3.08 | Chemaxon (Predicted) |[2][12] |
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is suitable for compounds like febuxostat that possess a chromophore and exhibit a pH-dependent UV spectrum.
-
Stock Solution: Prepare a concentrated stock solution of febuxostat in a suitable solvent like methanol.
-
Buffer Preparation: Prepare a series of buffers with precise pH values, typically spanning a range of at least 2 pH units above and below the expected pKa (e.g., pH 2.0 to 5.0).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with identical total drug concentration but varying pH.
-
Spectral Measurement: Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range (e.g., 250-400 nm).
-
Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot absorbance versus pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.
Melting Point and Polymorphism
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a well-documented characteristic of febuxostat, with over 15-20 polymorphs reported.[13][14] Different polymorphs can have distinct physicochemical properties, including melting point, solubility, and stability, which can impact drug product performance. Form A is the most widely used and thermodynamically stable form.[14]
Table 4: Melting Points of Febuxostat Polymorphs and Salts
| Form | Melting Point (°C) | Notes | Reference(s) |
|---|---|---|---|
| Febuxostat Form A | ~202.3 - 210.6 °C | Marketed form | [15][16] |
| Febuxostat (unspecified) | 238 - 239 °C (dec.) | Crystals from ethanol | [5] |
| Febuxostat Form I | 209.74 °C (482.89 K) | Onset melting point | [13] |
| Febuxostat Form II | 203.15 °C (476.30 K) | Onset melting point | [13] |
| Febuxostat Form III | 201.04 °C (474.19 K) | Onset melting point | [13] |
| Febuxostat Tromethamine Salt | 132.82 °C | Endothermic peak |[15] |
Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to measure thermal transitions, such as melting and recrystallization, which are characteristic of specific polymorphic forms.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.[16]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a controlled nitrogen purge at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C).[16]
-
Analysis: The resulting thermogram plots heat flow against temperature. Endothermic peaks correspond to melting events, while exothermic peaks can indicate crystallization or degradation. The onset temperature of the melting peak is typically reported as the melting point.
Experimental Protocol: Polymorph Identification by Powder X-ray Diffraction (PXRD)
PXRD provides a unique diffraction pattern or "fingerprint" for each crystalline form based on the arrangement of molecules in the crystal lattice.
-
Sample Preparation: Gently pack the powder sample into a sample holder to ensure a flat, level surface.
-
Instrument Setup: Place the sample in a powder X-ray diffractometer.
-
Data Acquisition: Expose the sample to Cu Kα radiation and scan over a specific angular range (e.g., 3-40° 2θ) at a defined scan rate (e.g., 3°/min).[14]
-
Analysis: The resulting diffractogram plots diffraction intensity versus the 2θ angle. The positions and relative intensities of the diffraction peaks are characteristic of a specific polymorph and can be compared to reference patterns for identification.[14]
Caption: Relationship between amorphous and crystalline polymorphs of febuxostat.
Stability Profile
Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods. The stability of febuxostat has been evaluated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Table 5: Summary of Febuxostat Stability under ICH Stress Conditions
| Stress Condition | Observation | Reference(s) |
|---|---|---|
| Acidic Hydrolysis | Conflicting reports: One study reports lability, another reports stability. | [17][18] |
| Alkaline Hydrolysis | Significant degradation observed. | [18][19] |
| Neutral Hydrolysis | Significant degradation observed. | [18] |
| Oxidative (H₂O₂) | Significant degradation observed. | [18] |
| Photolytic (Light) | Generally stable, though some degradation noted under specific photolytic conditions. | [17][18] |
| Thermal (Dry Heat) | Stable. |[17][18] |
Note: Discrepancies in stability results may arise from differences in experimental conditions (e.g., concentration of reagents, duration of exposure).
Experimental Protocol: Forced Degradation Study (ICH Q1A)
-
Acid/Base Hydrolysis: Dissolve the drug in solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) and heat for a defined period (e.g., reflux for several hours). Neutralize the samples before analysis.[20]
-
Oxidation: Treat a solution of the drug with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature for 24 hours.[20]
-
Thermal Stress: Expose the solid drug powder to dry heat in a controlled oven (e.g., 60°C) for an extended period.[19]
-
Photolytic Stress: Expose the drug (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method capable of separating the intact drug from all degradation products.
Lipophilicity (LogP / LogD)
Lipophilicity is a key determinant of a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral molecule or the distribution coefficient (LogD) at a specific pH.
Table 6: Lipophilicity of Febuxostat
| Parameter | Value | Conditions | Reference(s) |
|---|---|---|---|
| LogP | 3.52 - 3.8 | Predicted (Chemaxon/ALOGPS) | [2] |
| LogD | 1.6 | pH 7.0 (Octanol/KCl solution) |[4] |
Mechanism of Action
Febuxostat exerts its therapeutic effect by lowering serum uric acid levels. It achieves this by selectively inhibiting xanthine oxidase, a molybdenum-containing enzyme that is critical for the final two steps in the purine catabolism pathway.[1][21] Unlike allopurinol, febuxostat is a non-purine analogue and inhibits both the oxidized and reduced forms of the enzyme, leading to potent and specific reduction of uric acid synthesis.[21][22]
Caption: Febuxostat inhibits Xanthine Oxidase, blocking the final steps of uric acid production.
References
- 1. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. tga.gov.au [tga.gov.au]
- 5. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C16H16N2NaO3S | CID 86691021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Febuxostat | 144060-53-7 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solubility and Thermodynamic Data of Febuxostat in Various Mono Solvents at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Characterization and Thermodynamic Relationship of Three Polymorphs of a Xanthine Oxidase Inhibitor, Febuxostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of febuxostat polymorphs using powder X-ray diffraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pim.itim-cj.ro [pim.itim-cj.ro]
- 16. bepls.com [bepls.com]
- 17. researchgate.net [researchgate.net]
- 18. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]
- 22. google.com [google.com]
The Impact of Febuxostat Sodium on Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febuxostat (B1672324) sodium, a potent and selective non-purine inhibitor of xanthine (B1682287) oxidase, represents a significant advancement in the management of hyperuricemia and gout. Its mechanism of action directly targets the final two steps of purine (B94841) catabolism, leading to a substantial reduction in serum uric acid levels. This technical guide provides an in-depth exploration of febuxostat's effects on purine metabolism pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and experimental processes.
Introduction
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary pathogenic factor in gout, a debilitating inflammatory arthritis.[1] Uric acid is the final product of purine metabolism in humans, and its overproduction or underexcretion leads to the deposition of monosodium urate crystals in joints and tissues, triggering inflammatory responses.[1] Febuxostat sodium offers a targeted therapeutic approach by inhibiting xanthine oxidase, the key enzyme responsible for uric acid synthesis.[2][3] Unlike its predecessor allopurinol (B61711), febuxostat is a non-purine analogue, which contributes to its high selectivity and potency.[4][5] This guide delves into the core mechanisms of febuxostat, its quantitative effects, and the experimental methodologies used to characterize its activity.
Mechanism of Action: Targeting Xanthine Oxidase
Febuxostat exerts its therapeutic effect by potently and selectively inhibiting xanthine oxidoreductase (XOR), which exists in two interconvertible forms: xanthine dehydrogenase and xanthine oxidase (XO).[1][6] In the purine degradation pathway, XOR catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid.[7]
Febuxostat exhibits a mixed-type inhibition, binding to a channel leading to the molybdenum-pterin active site of both the oxidized and reduced forms of the enzyme.[1][8] This non-competitive binding effectively blocks substrate access and prevents the catalytic conversion to uric acid.[9] Its non-purine structure is a key differentiator from allopurinol, a purine analog, and accounts for its high selectivity. Febuxostat does not significantly inhibit other enzymes involved in purine and pyrimidine (B1678525) metabolism.[8][10]
Impact on Purine Metabolites
The inhibition of xanthine oxidase by febuxostat leads to a predictable shift in the levels of purine metabolites. Specifically, it causes a decrease in the production of uric acid, with a concurrent increase in the levels of its precursors, hypoxanthine and xanthine.[10][11] Studies in animal models have demonstrated a significant reduction in uric acid levels in serum, liver, and kidney, accompanied by a significant increase in hypoxanthine levels in the same tissues following febuxostat administration.[12]
The Purine Salvage Pathway
A noteworthy consequence of xanthine oxidase inhibition is the potential activation of the purine salvage pathway. The accumulation of hypoxanthine can lead to its conversion back into inosine (B1671953) monophosphate (IMP) and subsequently adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[13][14] This recycling of purine bases can lead to an increase in intracellular ATP levels and improved mitochondrial energetics, which may contribute to the anti-inflammatory effects of febuxostat beyond simple urate lowering.[15]
Quantitative Data on Febuxostat's Efficacy
The efficacy of febuxostat in reducing serum uric acid (sUA) levels has been extensively documented in clinical trials. The following tables summarize key quantitative data on its pharmacokinetics, pharmacodynamics, and clinical efficacy.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
| Absorption | ||
| Bioavailability | ~84-85% | [2][4] |
| Time to Peak Plasma Concentration (Tmax) | 1.0 - 1.5 hours | [1][3] |
| Distribution | ||
| Plasma Protein Binding | ~99.2% (primarily to albumin) | [1][2] |
| Apparent Steady-State Volume of Distribution (Vss/F) | 29 - 75 L | [1] |
| Metabolism | ||
| Primary Pathways | Conjugation via UGT enzymes (UGT1A1, UGT1A3, UGT1A9, UGT2B7) and oxidation via CYP enzymes (CYP1A2, 2C8, 2C9) | [1][3] |
| Excretion | ||
| Apparent Mean Elimination Half-life (t1/2) | ~5 - 8 hours | [2][3] |
| Routes of Elimination | Urine (~49% as metabolites) and Feces (~45% as metabolites) | [2] |
Table 2: Pharmacodynamic Effect of Febuxostat on Serum Uric Acid (sUA) Levels
| Febuxostat Dose | % Decrease in sUA (Single Dose) | % of Patients Achieving sUA <6.0 mg/dL | Reference(s) |
| 40 mg/day | 25.38% (24-hour) | 56% | [16][17] |
| 80 mg/day | 38.13% (24-hour) | 76% | [16][17] |
| 120 mg/day | 55.69% (24-hour) | 94% | [16][17] |
Table 3: Comparative Efficacy of Febuxostat and Allopurinol
| Study Drug and Dose | % of Patients Achieving sUA <6.0 mg/dL | Study | Reference(s) |
| Febuxostat 80 mg/day | >80% | EXCEL | [18] |
| Allopurinol 300 mg/day | 46% | EXCEL | [18] |
| Febuxostat 40 mg/day | 50.9% | Meta-analysis | [17] |
| Allopurinol 100-300 mg/day | 45.6% | Meta-analysis | [17] |
| Febuxostat 80 mg | 82% | FACT | [18] |
| Allopurinol 300 mg | 39% | FACT | [18] |
Experimental Protocols
The characterization of febuxostat's inhibitory effect on xanthine oxidase relies on robust experimental methodologies. The following provides a detailed protocol for a key in vitro assay.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay is a standard method to determine the inhibitory potential of compounds against xanthine oxidase by measuring the formation of uric acid.[19]
Objective: To determine the half-maximal inhibitory concentration (IC50) of febuxostat against xanthine oxidase.
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Febuxostat (test inhibitor)
-
Allopurinol (positive control inhibitor)
-
Potassium Phosphate (B84403) Buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay should be in the range of 0.05-0.2 U/mL.[19]
-
Substrate Solution: Prepare a stock solution of xanthine in the same buffer. The final concentration in the assay will be approximately 50-150 µM.[19]
-
Inhibitor Solutions: Prepare stock solutions of febuxostat and allopurinol in DMSO. Create a series of dilutions in the buffer to achieve a range of final concentrations for IC50 determination.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Potassium Phosphate Buffer
-
Inhibitor solution (febuxostat or allopurinol at various concentrations) or vehicle (DMSO) for the control.
-
Xanthine Oxidase solution.
-
-
Mix the contents gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.[19]
-
Initiate the enzymatic reaction by adding the xanthine substrate solution to each well.
-
Immediately begin monitoring the increase in absorbance at 295 nm every minute for a set period (e.g., 10-20 minutes) using the microplate reader. The rate of increase in absorbance corresponds to the rate of uric acid formation.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex pathways and experimental workflows discussed.
Caption: Febuxostat's inhibition of xanthine oxidase in the purine catabolism pathway.
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Caption: Logical flow of febuxostat's mechanism of action and its consequences.
Conclusion
This compound is a highly effective and selective inhibitor of xanthine oxidase that significantly reduces serum uric acid levels by directly targeting the final steps of the purine metabolism pathway. Its non-purine structure and potent inhibitory activity offer a valuable therapeutic option for the management of hyperuricemia and gout. Understanding the quantitative aspects of its efficacy and the experimental protocols for its evaluation is crucial for researchers and clinicians in the field of purine metabolism and related disorders. The potential for febuxostat to modulate the purine salvage pathway further highlights its complex and beneficial interactions within cellular metabolic networks.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]
- 6. Xanthine oxidase inhibitor febuxostat as a novel agent postulated to act against vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/xanthine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. medscape.com [medscape.com]
- 11. Pharmacokinetics, pharmacodynamics and safety of febuxostat, a non-purine selective inhibitor of xanthine oxidase, in a dose escalation study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-Term Inhibition of Xanthine Oxidase by Febuxostat Does Not Decrease Blood Pressure in Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of xanthine oxidoreductase with febuxostat, but not allopurinol, prevents inflammasome assembly and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Febuxostat, a Xanthine Oxidoreductase Inhibitor, Decreases NLRP3-dependent Inflammation in Macrophages by Activating the Purine Salvage Pathway and Restoring Cellular Bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and pharmacodynamics of febuxostat under fasting conditions in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Structural Fortification: A Deep Dive into the Structure-Activity Relationships of Febuxostat Sodium Analogs
For Immediate Release
In the landscape of hyperuricemia and gout treatment, febuxostat (B1672324), a potent non-purine selective inhibitor of xanthine (B1682287) oxidase (XO), stands as a cornerstone therapeutic agent. The quest for novel XO inhibitors with enhanced efficacy, selectivity, and safety profiles has spurred extensive research into the structural modifications of the febuxostat scaffold. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of febuxostat sodium analogs, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the critical structural motifs, the impact of their modification on inhibitory activity, detailed experimental protocols for their evaluation, and a visual representation of the underlying biochemical pathways and experimental workflows.
Core Structural Features and Key Modifications
The febuxostat molecule is characterized by a 2-phenylthiazole (B155284) core, with the phenyl ring bearing a cyano group and an isobutoxy side chain, and the thiazole (B1198619) ring carrying a carboxylic acid moiety. SAR studies have systematically explored modifications at these key positions to elucidate their influence on xanthine oxidase inhibition.
The 2-Phenyl Ring:
The substituted phenyl ring plays a crucial role in anchoring the inhibitor within the active site of xanthine oxidase. Modifications to the substituents on this ring have a profound impact on inhibitory potency.
-
Isobutoxy Group: The isobutoxy side chain occupies a hydrophobic pocket in the enzyme's active site. Alterations in the length and branching of this alkyl chain can modulate binding affinity.
-
Cyano Group: The cyano group is a key interacting moiety. Isosteric replacement of the cyano group with other electron-withdrawing groups has been explored to fine-tune electronic properties and binding interactions.
The Thiazole Ring:
The thiazole ring serves as a central scaffold. Replacement of the thiazole with other five- or six-membered heterocycles, such as oxadiazole or pyrazole, has yielded potent inhibitors, demonstrating the tolerance for bioisosteric modifications in this region.[1]
The Carboxylic Acid Group:
The carboxylic acid at the 5-position of the thiazole ring is essential for activity, as it forms critical interactions with key amino acid residues in the active site of xanthine oxidase. Esterification of this group to create prodrugs has been a successful strategy to improve pharmacokinetic properties.[2][3]
Quantitative Structure-Activity Relationship Data
The following tables summarize the xanthine oxidase inhibitory activity (IC50) of various febuxostat analogs, highlighting the impact of structural modifications.
| Analog Class | Modification | Compound ID | IC50 (nM) | Reference |
| Isoidide Subunit-Containing | Structural optimization of febuxostat | Z23-Z26, Z28-Z30 | 0.5 - 2.2 | [4] |
| Pyrazole Derivatives | Replacement of thiazole with pyrazole | 19 | 9800 | [5] |
| Phenyl Thiazole Analogs | meta-Methoxybenzyl at R position | 15s | 210 | [6] |
| Pyrazole Analogs | Pyrazole ring with aromatic interactions | 6f | 4.2 | [6] |
| 2-Arylbenzo[b]furan Derivatives | Mixed-type competitive inhibition | 62e | Ki = 3430 | [6] |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
A detailed protocol for determining the in vitro inhibitory potential of febuxostat analogs against xanthine oxidase is provided below. This spectrophotometric assay measures the increase in absorbance at 295 nm, corresponding to the formation of uric acid.
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Febuxostat analog (test compound)
-
Allopurinol (B61711) (positive control)
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer (final assay concentration: 0.05-0.2 U/mL).
-
Prepare a stock solution of xanthine in the same buffer (final assay concentration: 50-150 µM).
-
Prepare stock solutions of the test compounds and allopurinol in DMSO. Create serial dilutions in the buffer to determine IC50 values.
-
-
Assay Protocol:
-
In a 96-well plate, add the potassium phosphate buffer, the test compound solution (or DMSO for control), and the xanthine oxidase solution.
-
Mix gently and pre-incubate the plate at 25°C or 37°C for 15 minutes.
-
Initiate the reaction by adding the xanthine substrate solution to each well.
-
Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Hypouricemic Activity in a Potassium Oxonate-Induced Hyperuricemic Mouse Model
This protocol describes the evaluation of the in vivo efficacy of febuxostat analogs in reducing serum uric acid levels.
Animals:
-
Male Kunming mice (or other suitable strain)
Procedure:
-
Induction of Hyperuricemia:
-
Administer potassium oxonate (a uricase inhibitor) intraperitoneally to the mice to induce hyperuricemia.
-
-
Drug Administration:
-
Administer the test compounds, febuxostat (positive control), or vehicle (control) orally or via the desired route of administration.
-
-
Blood Sampling and Analysis:
-
Collect blood samples from the mice at specific time points after drug administration.
-
Separate the serum and measure the uric acid concentration using a commercial uric acid assay kit.
-
-
Data Analysis:
-
Compare the serum uric acid levels in the treated groups to the vehicle control group to determine the hypouricemic effect of the test compounds.
-
Visualizing the Molecular Landscape
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Purine degradation pathway and the inhibitory action of febuxostat.
Caption: Experimental workflow for the in vitro xanthine oxidase inhibition assay.
Conclusion
The structural framework of febuxostat offers a fertile ground for the design of novel xanthine oxidase inhibitors. The extensive SAR studies have delineated the critical pharmacophoric features required for potent inhibition. Modifications to the 2-phenyl ring, the heterocyclic core, and the carboxylic acid moiety have all been shown to significantly influence biological activity. The development of prodrugs and bioisosteric replacements has emerged as a promising strategy for optimizing the therapeutic profile of febuxostat analogs. The experimental protocols and workflows provided herein offer a standardized approach for the evaluation of these novel compounds. Future research in this area will likely focus on leveraging computational tools for rational drug design and exploring novel heterocyclic scaffolds to discover the next generation of xanthine oxidase inhibitors for the management of hyperuricemia and gout.
References
- 1. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Towards the Development of Dual Hypouricemic and Anti-inflammatory Candidates: Design, Synthesis, Stability Studies and Biological Evaluation of Some Mutual Ester Prodrugs of Febuxostat-NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Solubility of Febuxostat in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of febuxostat (B1672324), a selective xanthine (B1682287) oxidase inhibitor, in various common laboratory solvents. Understanding the solubility profile of an active pharmaceutical ingredient (API) like febuxostat is critical for the development of analytical methods, formulation design, and preclinical studies. This document compiles quantitative solubility data, details the experimental protocols used for its determination, and provides a visual workflow for a standard solubility assessment.
Quantitative Solubility Data
The solubility of febuxostat, a Biopharmaceutics Classification System (BCS) Class II drug, is characterized by low aqueous solubility and high permeability.[1][2] Its solubility is pH-dependent, being almost insoluble in acidic conditions, slightly soluble in neutral environments, and more soluble in alkaline conditions.[3][4] The following tables summarize the quantitative solubility of febuxostat in various organic and aqueous solvents based on available literature.
It is important to note that different sources report varying solubility values, which can be attributed to differences in experimental conditions (e.g., temperature, pH, purity of febuxostat) and analytical methods.
Table 1: Solubility of Febuxostat in Common Organic Solvents (mg/mL)
| Solvent | Solubility (mg/mL) | Comments | Source(s) |
| Dimethylformamide (DMF) | ~ 30 | - | [5] |
| Dimethyl Sulfoxide (DMSO) | ~ 10 | - | [5] |
| Dimethyl Sulfoxide (DMSO) | 50 | Sonication recommended | [6] |
| Dimethyl Sulfoxide (DMSO) | 63 | - | [7] |
| Ethanol (B145695) | ~ 5 | - | [5] |
| Ethanol | 15.8 | Sonication recommended | [6] |
| 1:1 DMF:PBS (pH 7.2) | ~ 0.5 | For aqueous buffer solubility | [5] |
Table 2: Mole Fraction Solubility of Febuxostat in Various Solvents at 318.2 K (45°C)
This data is derived from a study that systematically evaluated febuxostat solubility at various temperatures using a shake-flask method.[8][9][10] The order of solubility at 318.2 K was determined as follows: PEG-400 > Transcutol-HP > 2-Butanol > 1-Butanol > Isopropanol > Ethanol > Ethyl Acetate (B1210297) > DMSO > Methanol > Propylene Glycol > Ethylene Glycol > Water.[8][9][10]
| Solvent | Mole Fraction Solubility (x_e) | Source(s) |
| Polyethylene Glycol-400 (PEG-400) | 3.06 × 10⁻² | [8][9][10] |
| Transcutol-HP (THP) | 1.70 × 10⁻² | [8][9][10] |
| 2-Butanol (2-BuOH) | 1.38 × 10⁻² | [8][9][10] |
| 1-Butanol (1-BuOH) | 1.37 × 10⁻² | [8][9][10] |
| Isopropanol (IPA) | 1.10 × 10⁻² | [8][9][10] |
| Ethanol (EtOH) | 8.37 × 10⁻³ | [8][9][10] |
| Ethyl Acetate (EA) | 8.31 × 10⁻³ | [8][9][10] |
| Dimethyl Sulfoxide (DMSO) | 7.35 × 10⁻³ | [8][9][10] |
| Methanol (MeOH) | 3.26 × 10⁻³ | [8][9][10] |
| Propylene Glycol (PG) | 1.88 × 10⁻³ | [8][9][10] |
| Ethylene Glycol (EG) | 1.31 × 10⁻³ | [8][9][10] |
| Water | 1.14 × 10⁻⁶ | [8][9][10] |
Note on Febuxostat Sodium: The data presented is predominantly for febuxostat free acid. The sodium salt form, particularly crystal form A, demonstrates significantly improved aqueous solubility. One study indicates that the solubility of this compound salt crystal form A is more than 500 times that of the free acid form, highlighting its advantage for formulation development.[11]
Experimental Protocols for Solubility Determination
The determination of drug solubility is a fundamental procedure in pharmaceutical sciences. The data cited in this guide were primarily obtained using the shake-flask method for sample preparation, followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.
Shake-Flask Method (Equilibrium Solubility)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[8][9]
Methodology:
-
Preparation: An excess amount of febuxostat is added to a known volume of the selected solvent in a sealed container, typically a glass vial or flask.
-
Equilibration: The resulting suspension is agitated in a mechanical shaker or stirrer. The system is maintained at a constant temperature (e.g., 298.2 K to 318.2 K) for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[8][12]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.45 µm) to obtain a clear supernatant.[13]
-
Quantification: The concentration of febuxostat in the clear, saturated supernatant is then determined using a validated analytical method.
Analytical Quantification Methods
a) High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and widely used technique for quantifying febuxostat concentration.
Typical Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C8 or C18 reverse-phase column, and an autosampler is used.[8][13]
-
Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile, often in a 40:60 v/v ratio.[13] An alternative greener solvent system consisting of a binary mixture of ethanol and ethyl acetate (50:50, % v/v) has also been reported.[8]
-
Detection: The quantification of febuxostat is performed by monitoring the UV absorbance at its maximum wavelength (λmax), which is cited as 315 nm or 354 nm in different studies.[8][14]
-
Calibration: A calibration curve is generated by preparing a series of standard solutions of known febuxostat concentrations and plotting their corresponding peak areas against concentration. The concentration of the unknown sample is then calculated from this curve.[8]
b) UV-Visible Spectrophotometry
This method offers a simpler and more cost-effective way to determine febuxostat concentration.
Typical Protocol:
-
Solvent Selection: A solvent in which the drug is highly soluble, such as methanol, is chosen to prepare the stock and standard solutions.[14]
-
Wavelength Determination (λmax): A dilute solution of febuxostat is scanned across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is consistently reported to be 315 nm.[14][15]
-
Calibration Curve: A standard stock solution is prepared by accurately weighing and dissolving febuxostat in the chosen solvent.[14] This stock is then serially diluted to create a range of concentrations (e.g., 0.2–15 µg/ml).[14] The absorbance of each standard is measured at 315 nm, and a calibration curve of absorbance versus concentration is plotted.
-
Sample Analysis: The saturated supernatant from the shake-flask experiment is appropriately diluted, and its absorbance is measured. The concentration is then determined using the linear regression equation from the calibration curve.[14]
Visualized Workflow
The following diagram illustrates a typical experimental workflow for determining the equilibrium solubility of febuxostat.
References
- 1. researchgate.net [researchgate.net]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. Febuxostat | 144060-53-7 [chemicalbook.com]
- 4. Febuxostat CAS#: 144060-53-7 [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Febuxostat | ROS | Xanthine Oxidase | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Solubility and Thermodynamic Data of Febuxostat in Various Mono Solvents at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN111320589A - this compound salt crystal form A and preparation method and application thereof - Google Patents [patents.google.com]
- 12. Development and evaluation of febuxostat solid dispersion through screening method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrpc.com [ijrpc.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.isciii.es [scielo.isciii.es]
The Chemical Stability of Febuxostat Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of febuxostat (B1672324) sodium under various experimental stress conditions. The information presented herein is crucial for understanding the degradation profile of the drug, which is essential for the development of stable pharmaceutical formulations and for meeting regulatory requirements. This document summarizes key findings from forced degradation studies, details experimental protocols, and presents postulated degradation pathways.
Executive Summary
Febuxostat sodium, a selective xanthine (B1682287) oxidase inhibitor, exhibits variable stability under different stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The molecule is notably susceptible to degradation under acidic and alkaline hydrolytic conditions, as well as in the presence of oxidative agents and under certain photolytic conditions. Conversely, it demonstrates considerable stability under thermal stress and neutral photolytic conditions. The primary degradation pathways involve the hydrolysis of the ester and cyano functional groups.
Data Presentation: Forced Degradation Studies
The chemical stability of this compound was evaluated through a series of forced degradation studies. The following table summarizes the quantitative data obtained from these experiments, highlighting the percentage of degradation and the degradation products (DPs) formed under each stress condition.
| Stress Condition | Experimental Parameters | Total Degradation (%) | Degradation Products (DPs) Identified | % of Individual DPs |
| Acid Hydrolysis | 1N HCl, reflux at 60°C for 2 hours[1] | 21.12%[1] | DP-1, DP-2, DP-3, DP-4[1] | DP-1: 11.03% DP-2: 4.85% DP-3: 3.20% DP-4: 1.28%[1] |
| Alkaline Hydrolysis | 0.5 N NaOH at 70°C for 8 hours[2] | Significant degradation observed[3] | Eight degradation products (I-VIII) formed under alkaline/neutral hydrolysis[3] | Not specified |
| Neutral Hydrolysis | Reflux in water[3] | Significant degradation observed[3] | Eight degradation products (I-VIII) formed under alkaline/neutral hydrolysis[3] | Not specified |
| Oxidative Degradation | 3% H₂O₂ at 70°C for 8 hours[2] | Significant degradation observed[3] | Eight degradation products (I-VIII) formed under oxidative conditions[3] | Not specified |
| Thermal Degradation | Solid drug at 50°C for 60 days[4] | Stable[1][3] | - | - |
| Photolytic Degradation | UV light (254 nm) for 14 hours[2] | Stable under neutral photolytic conditions[3] | Significant degradation under alkaline/acidic photolytic conditions, leading to the formation of eight degradation products (I-VIII)[3] | Not specified |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of stability studies. The following sections outline the experimental protocols used in the forced degradation testing of this compound.
Acid Hydrolysis
-
Procedure: 300 mg of febuxostat was dissolved in 1N hydrochloric acid.[1]
-
Conditions: The solution was refluxed at 60°C for 2 hours.[1]
-
Analysis: The stressed sample was then analyzed using a suitable stability-indicating UPLC-MS method.[1]
Alkaline Hydrolysis
-
Procedure: 5 mg of febuxostat was accurately weighed and placed in a 50 mL volumetric flask, to which 10 mL of 0.5 N sodium hydroxide (B78521) was added.[2]
-
Conditions: The mixture was maintained in a water bath at 70°C for 8 hours.[2]
-
Analysis: Aliquots were withdrawn at specified time intervals, neutralized, and analyzed by a validated HPLC or UPLC method.
Oxidative Degradation
-
Procedure: 5 mg of febuxostat was accurately weighed and transferred to a 50 mL volumetric flask, followed by the addition of 10 mL of 3% hydrogen peroxide.[2]
-
Conditions: The solution was kept in a water bath at 70°C for 8 hours.[2]
-
Analysis: Samples were collected at various time points and subjected to chromatographic analysis to determine the extent of degradation.
Photolytic Degradation
-
Procedure: A solution of febuxostat was exposed to UV light. For solid-state studies, a thin film of the drug powder was spread in a petri dish.[2]
-
Conditions: The sample was placed in a UV chamber with a spectral distribution of 254 nm for 14 hours.[2] For solution-state studies under varied pH, the drug was dissolved in acidic or alkaline media before exposure.
-
Analysis: The samples were analyzed using a stability-indicating chromatographic method to assess for any photodegradation.
Thermal Degradation
-
Procedure: Febuxostat in its solid form was subjected to dry heat.
-
Conditions: The drug was kept in a hot air oven at 50°C for 60 days.[4]
-
Analysis: The sample was then dissolved in a suitable solvent and analyzed by chromatography.
Analytical Methodology
A validated stability-indicating chromatographic method is paramount for the accurate determination of febuxostat and its degradation products.
-
Method: Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is a commonly employed technique.[1][3]
-
Column: A C18 column, such as a YMC triart C18 (50mm x 2.1mm, 1.9µm), is often used for separation.[1]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.05% formic acid in water (Mobile Phase A) and 0.05% formic acid in acetonitrile (B52724) (Mobile Phase B) has been shown to be effective.[1]
-
Detection: A photodiode array (PDA) detector and a mass spectrometer are used for detection and identification of the separated components.[1]
Degradation Pathway of Febuxostat
The degradation of febuxostat primarily involves the hydrolysis of its ester and cyano functional groups, particularly under acidic conditions.[1]
Acid-Catalyzed Degradation Pathway
Under acidic conditions, febuxostat undergoes hydrolysis at two primary sites: the ester linkage and the nitrile group. This leads to the formation of several degradation products.
Caption: Postulated acid degradation pathway of febuxostat.
Experimental Workflow
The systematic investigation of febuxostat's stability follows a well-defined workflow, from stress testing to the characterization of degradation products.
References
- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Off-target effects of febuxostat sodium in preclinical models
An In-depth Technical Guide on the Off-Target Effects of Febuxostat (B1672324) Sodium in Preclinical Models
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase (XO), an enzyme crucial for purine (B94841) metabolism and the production of uric acid.[1] Primarily developed and approved for the treatment of hyperuricemia in patients with gout, its mechanism of action involves blocking the catalytic site of both the oxidized and reduced forms of XO, thereby reducing uric acid production.[1][2][3] While its on-target effect of lowering serum uric acid is well-established, preclinical research has revealed a spectrum of off-target effects that extend beyond purine metabolism. These effects are largely attributed to the reduction of oxidative stress and inflammation, as the xanthine oxidase reaction is a significant source of reactive oxygen species (ROS).[4]
This technical guide provides a comprehensive overview of the observed off-target effects of febuxostat in various preclinical models. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.
Cardiovascular and Endothelial Effects
In preclinical models, febuxostat has demonstrated significant effects on the cardiovascular system, primarily related to improvements in endothelial function, reduction of hypertension, and attenuation of atherosclerosis. These effects are often linked to the drug's ability to reduce XO-derived oxidative stress.
Data Presentation: Cardiovascular and Endothelial Effects
| Preclinical Model | Febuxostat Dosage & Duration | Key Off-Target Effects Observed | Quantitative Results | Reference |
| Spontaneously Hypertensive Rats (SHR) | 3 mg/kg/day for 6 weeks | Decreased blood pressure, improved endothelial function | Systolic Blood Pressure (SBP) reduced from 236±4 mmHg to 220±3 mmHg. Significantly improved acetylcholine-induced endothelium-dependent relaxation. | [5] |
| Apolipoprotein E-deficient (ApoE-/-) Mice | Not specified in abstract | Suppressed atherosclerotic plaque formation, reduced arterial ROS | Suppressed plaque formation and improved endothelial dysfunction without affecting plasma cholesterol levels. | [4] |
| Sprague Dawley Rats (Metabolic Syndrome Model) | Not specified in abstract | Reduced body weight, SBP, blood glucose, insulin, and lipids | Significantly improved kidney functions and endothelial integrity compared to non-treated rats. | [6] |
| Pacing-Induced Heart Failure Dog Model | 2.2 mg/kg IV bolus, then 0.06 mg/kg/min infusion | Improved left ventricular (LV) function | Increased LV dP/dtmax at rest and during heavy exercise, with no change in myocardial oxygen consumption. | [7] |
| Male Wistar Rats (Ischemia-Reperfusion Injury) | 10 mg/kg/day for 14 days | Improved cardiac function, attenuated oxidative stress and apoptosis | Suppressed pro-apoptotic proteins (Bax, caspase-3) and inflammatory markers (TNF-α, IL-6, NF-κB). | [8] |
Experimental Protocols
Protocol 1: Evaluation of Febuxostat on Hypertension and Endothelial Dysfunction in SHRs [5]
-
Animals: 16-week-old male Spontaneously Hypertensive Rats (SHRs) and age-matched normotensive Wistar-Kyoto (WKY) rats were used as controls.
-
Drug Administration: Febuxostat was administered at a dose of 3 mg/kg/day mixed in their drinking water for a duration of 6 weeks. Control groups received tap water.
-
Blood Pressure Measurement: Systolic blood pressure (SBP) was measured using the tail-cuff method.
-
Vascular Reactivity Assessment: Thoracic aortas were isolated and cut into rings. Endothelium-dependent relaxation was assessed by measuring the response to cumulative concentrations of acetylcholine. Endothelium-independent relaxation was measured using sodium nitroprusside (SNP).
-
XO Activity and Oxidative Stress: Vascular xanthine oxidase (XO) activity was measured. Tissue nitrotyrosine levels, an indicator of local oxidative stress, were also quantified to assess the therapeutic effect on oxidative stress.
Protocol 2: Cardiac Ischemia-Reperfusion (IR) Injury in Wistar Rats [8]
-
Animals: Male Wistar rats were used.
-
Drug Administration: Febuxostat (10 mg/kg/day) or allopurinol (B61711) (100 mg/kg/day) was administered orally for 14 days.
-
Experimental Procedure: On day 15, rats were subjected to left anterior descending (LAD) coronary artery ligation for 45 minutes, followed by 60 minutes of reperfusion to induce IR injury.
-
Analytical Methods: Cardiac function was assessed. Myocardial tissue was analyzed for oxidative stress markers, apoptosis (Bax, caspase-3, Bcl-2 expression, TUNEL staining), and inflammatory markers (TNF-α, IL-6, NF-κB). The study also investigated the MAPK signaling pathway (JNK, p38, ERK1/ERK2).
Visualization: Xanthine Oxidase in Cardiovascular Pathophysiology
Caption: Febuxostat inhibits Xanthine Oxidase, reducing both uric acid and ROS production.
Anti-inflammatory Effects
Febuxostat demonstrates notable anti-inflammatory properties in various preclinical injury and disease models. This effect is often independent of its urate-lowering action and is linked to the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators.
Data Presentation: Anti-inflammatory Effects
| Preclinical Model | Febuxostat Dosage & Duration | Key Off-Target Effects Observed | Quantitative Results | Reference |
| Murine Acetaminophen Liver Injury Model | 10 mg/kg | Reduced inflammation | Significantly inhibited neutrophil infiltration and lowered myeloperoxidase (MPO) activity in the liver. | [9] |
| Murine Acid-Induced Lung Injury Model | 10 mg/kg | Reduced acute pulmonary inflammation | Markedly inhibited the injury-induced elevation in lung tissue uric acid levels and reduced neutrophil influx. | [9] |
| Murine Macrophages (in vitro) | Not specified in abstract | Inhibited cholesterol crystal-induced inflammation | Inhibited the release of inflammatory cytokines. | [4] |
| NASH Model Mice (High-Fat Diet) | Not specified in abstract | Normalized inflammatory cytokine expression | Markedly reduced the expression of MCP-1 and IL-6. | [10] |
| Sprague-Dawley Rats (Ischemia-Reperfusion Skin Flap) | 10 mg/kg/day for 1 week prior | Attenuated inflammation | Significantly reduced polymorphonuclear leukocyte infiltration and IL-1β expression. | [11] |
| Murine Macrophages (in vitro) | Not specified in abstract | Suppressed NLRP3 inflammasome activation | Inhibited NLRP3 inflammasome-mediated IL-1β secretion and cell death. | [12] |
Experimental Protocols
Protocol 3: Murine Models of Tissue Injury-Induced Inflammation [9]
-
Animals: C57BL/6 mice were used.
-
Drug Administration: Febuxostat (5 or 10 mg/kg) was administered orally.
-
Injury Models:
-
Liver Injury: Acetaminophen was administered intraperitoneally to induce hepatic necrosis.
-
Lung Injury: Hydrochloric acid (HCl) was injected into the lungs to induce acute injury.
-
-
Inflammation Assessment:
-
Cell Infiltration: Inflammatory cell infiltration into the liver and lungs was quantified by flow cytometry.
-
MPO Activity: Myeloperoxidase (MPO) activity, a marker for neutrophil accumulation, was measured in tissue homogenates.
-
Uric Acid Levels: Uric acid concentrations were measured in serum and tissue samples.
-
-
Control Experiment: To test for general anti-inflammatory effects, zymosan (a yeast cell wall component) was injected into the peritoneum, and the resulting inflammation was measured. Febuxostat did not significantly reduce zymosan-induced inflammation.[9]
Protocol 4: NLRP3 Inflammasome Activation in Macrophages [12]
-
Cells: Murine bone marrow-derived macrophages (BMDMs) were used.
-
Experimental Procedure: Macrophages were primed and then stimulated to activate the NLRP3 inflammasome.
-
Febuxostat Treatment: The effect of febuxostat on inflammasome activation was assessed.
-
Analytical Methods: IL-1β secretion was measured to quantify inflammasome activity. Cellular bioenergetics, including intracellular ATP levels and mitochondrial function, were analyzed to determine the mechanism of inhibition. The study identified both mitochondrial ROS-dependent and -independent mechanisms.
Visualization: Febuxostat's Effect on the NLRP3 Inflammasome
Caption: Febuxostat inhibits NLRP3 inflammasome activation via ROS-dependent and -independent pathways.
Antioxidant Effects
A primary off-target mechanism of febuxostat is the reduction of oxidative stress. By inhibiting xanthine oxidase, febuxostat directly curtails the production of superoxide (B77818) and other reactive oxygen species that are byproducts of purine catabolism.
Data Presentation: Antioxidant Effects
| Preclinical Model | Febuxostat Dosage & Duration | Key Off-Target Effects Observed | Quantitative Results | Reference |
| Spontaneously Hypertensive Rats (SHR) | 3 mg/kg/day for 6 weeks | Suppressed vascular oxidative stress | Abolished the elevated vascular tissue nitrotyrosine levels seen in control SHRs. | [5] |
| NASH Model Mice (High-Fat Diet) | Not specified in abstract | Normalized lipid peroxidation | Normalized thiobarbituric acid reactive substances (TBARS) levels in the liver. | [10] |
| Sprague-Dawley Rats (Ischemia-Reperfusion Skin Flap) | 10 mg/kg/day for 1 week prior | Attenuated oxidative stress | Significantly reduced xanthine oxidase activity and increased superoxide dismutase (SOD) activity. | [11] |
| Restraint Stress Murine Model | 1 or 5 mg/kg/day for 2 weeks | Reduced oxidative stress in liver and intestine | Suppressed stress-induced rise in malondialdehyde (MDA) and H2O2 production. | [13] |
Experimental Protocols
Protocol 5: Nonalcoholic Steatohepatitis (NASH) in Mice [10]
-
Animals: NASH model mice induced by a high-fat diet containing trans fatty acids (HFDT).
-
Drug Administration: Febuxostat was administered to the HFDT-fed mice.
-
Oxidative Stress Analysis: Lipid peroxidation in the liver was quantified using a thiobarbituric acid reactive substances (TBARS) assay. This method measures malondialdehyde (MDA), an end product of lipid peroxidation.
-
Other Analyses: The study also measured serum alanine (B10760859) aminotransferase (ALT), hepatocyte apoptosis (TUNEL and active caspase-3 staining), fatty acid oxidation-related gene expression, and fibrotic changes.
Protocol 6: Restraint Stress-Induced Oxidative Stress in Mice [13]
-
Animals: Mice subjected to restraint stress.
-
Drug Administration: Febuxostat was administered orally at 1 or 5 mg/kg/day for 2 weeks.
-
Tissue Analysis: Liver and intestine tissues were homogenized.
-
Oxidative Stress Measurement:
-
Malondialdehyde (MDA): Levels were analyzed by ELISA as a marker of lipid peroxidation.
-
Hydrogen Peroxide (H2O2): Production was analyzed by ELISA.
-
XOR Expression and Activity: Assessed by immunohistochemistry, RT-PCR, and activity assays.
-
Visualization: Preclinical Experimental Workflow
Caption: A generalized workflow for preclinical evaluation of febuxostat's off-target effects.
Summary and Conclusion
Preclinical studies in a variety of animal models have consistently demonstrated that febuxostat possesses significant off-target effects, primarily revolving around its antioxidant and anti-inflammatory properties. By inhibiting xanthine oxidase, febuxostat not only reduces uric acid levels but also mitigates the production of reactive oxygen species. This dual action contributes to beneficial outcomes in models of hypertension, endothelial dysfunction, atherosclerosis, nonalcoholic steatohepatitis, and ischemia-reperfusion injury.[4][5][10][11] Furthermore, febuxostat has been shown to modulate specific inflammatory pathways, such as the NLRP3 inflammasome, independent of its effects on ROS.[12] These findings highlight a broader therapeutic potential for febuxostat beyond gout management. However, it is crucial to note that these are preclinical findings, and while they provide a strong mechanistic rationale, the translation of these effects and their clinical relevance in humans requires further investigation. The data presented in this guide underscore the importance of considering these pleiotropic effects in the ongoing research and development of xanthine oxidase inhibitors.
References
- 1. A Comprehensive Review of Febuxostat's R&D Innovations [synapse.patsnap.com]
- 2. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine oxidase inhibition by febuxostat attenuates experimental atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Febuxostat, a novel xanthine oxidoreductase inhibitor, improves hypertension and endothelial dysfunction in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing the Effects of Febuxostat and Allopurinol in an Animal Model of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of febuxostat, a nonpurine selective inhibitor of xanthine oxidase, in pacing induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Febuxostat Modulates MAPK/NF- κ Bp65/TNF- α Signaling in Cardiac Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The xanthine oxidase inhibitor Febuxostat reduces tissue uric acid content and inhibits injury-induced inflammation in the liver and lung - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Febuxostat treatment attenuates oxidative stress and inflammation due to ischemia-reperfusion injury through the necrotic pathway in skin flap of animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Febuxostat, a Xanthine Oxidoreductase Inhibitor, Decreases NLRP3-dependent Inflammation in Macrophages by Activating the Purine Salvage Pathway and Restoring Cellular Bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Xanthine oxidase inhibition by febuxostat attenuates stress-induced hyperuricemia, glucose dysmetabolism, and prothrombotic state in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Febuxostat Sodium in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of febuxostat (B1672324) sodium in preclinical in vivo animal studies. Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, the key enzyme in uric acid production.[1][2] This document outlines its mechanism of action, relevant signaling pathways, and detailed protocols for inducing hyperuricemia in rodent models and administering febuxostat.
Mechanism of Action
Febuxostat effectively reduces uric acid levels by inhibiting xanthine oxidase, which catalyzes the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.[2] Beyond this primary function, febuxostat has been shown to modulate signaling pathways involved in inflammation and oxidative stress, including the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB)/Tumor Necrosis Factor-alpha (TNF-α) pathway and the NLRP3 inflammasome pathway.[2] Its ability to inhibit reactive oxygen species (ROS) formation contributes to its therapeutic effects in conditions like atherosclerosis.[3][4]
Data Presentation: Efficacy in Rodent Models
The following tables summarize the quantitative effects of febuxostat in common rat and mouse models of hyperuricemia.
Table 1: Effect of Febuxostat on Serum Biomarkers in a Rat Model of Hyperuricemic Nephropathy
| Group | Serum Uric Acid (μmol/L) | Serum Creatinine (μmol/L) | Blood Urea Nitrogen (mmol/L) |
| Normal Control | 102.5 ± 15.3 | 45.8 ± 6.7 | 7.2 ± 1.1 |
| Hyperuricemic Nephropathy (HN) | 258.4 ± 32.1 | 98.6 ± 12.5 | 18.9 ± 2.4 |
| HN + Febuxostat (5 mg/kg) | 125.7 ± 20.9 | 60.3 ± 9.8 | 9.5 ± 1.7* |
*Data derived from a study using adenine (B156593) and potassium oxonate to induce hyperuricemic nephropathy in rats, with febuxostat treatment administered for 5 weeks. *p<0.05 vs. HN group.[1]
Table 2: Effect of Febuxostat on Serum Uric Acid in a Mouse Model of Hyperuricemia
| Group | Serum Uric Acid (μmol/L) |
| Normal Control | 95.8 ± 10.2 |
| Hyperuricemic Model (HUA) | 285.4 ± 25.6 |
| HUA + Febuxostat (5 mg/kg) | 110.2 ± 18.7* |
*Data from a potassium oxonate and hypoxanthine-induced hyperuricemia model in mice, with treatment administered for 7 days. *p<0.01 vs. HUA group.[1]
Experimental Protocols
Protocol 1: Induction of Hyperuricemia in Rodents
This protocol describes a widely used method to induce acute hyperuricemia in mice and rats.[1][5]
Materials:
-
Male Wistar rats (200-250 g) or Kunming mice (18-22 g)
-
Potassium Oxonate (uricase inhibitor)
-
Hypoxanthine (purine substrate)
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (B213188) sodium - CMC-Na)
-
Oral gavage needles
-
Intraperitoneal injection needles and syringes
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature, and humidity) for at least one week prior to the experiment, with ad libitum access to standard chow and water.
-
Grouping: Randomly divide the animals into the following groups (n=8-10 per group):
-
Normal Control (NC): Receives vehicle only.
-
Hyperuricemic Model (HUA): Receives potassium oxonate and hypoxanthine.
-
Febuxostat Treatment: Receives potassium oxonate, hypoxanthine, and febuxostat.
-
-
Model Induction:
-
Prepare a suspension of potassium oxonate (e.g., in 0.9% saline or 0.5% CMC-Na).
-
Prepare a suspension of hypoxanthine (e.g., in 0.9% saline or 0.5% CMC-Na).
-
Administer potassium oxonate (300 mg/kg) via intraperitoneal (i.p.) injection.[1]
-
Simultaneously or shortly after, administer hypoxanthine (300 mg/kg) via oral gavage.[1]
-
Repeat this procedure daily for 7 consecutive days.
-
Protocol 2: Preparation and Administration of Febuxostat
This protocol details the preparation of a febuxostat suspension for oral administration.
Materials:
-
Febuxostat powder
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) in distilled water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Graduated cylinder
Procedure:
-
Vehicle Preparation: Prepare the 0.5% CMC-Na solution by dissolving the appropriate amount of CMC-Na in distilled water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Suspension Preparation:
-
Calculate the required amount of febuxostat and vehicle based on the desired concentration and total volume needed for the study. A common oral dose is 5 mg/kg.[2]
-
Weigh the appropriate amount of febuxostat powder.
-
Gradually add the febuxostat powder to the 0.5% CMC-Na solution while continuously stirring with a magnetic stirrer.
-
For a more uniform suspension, the mixture can be triturated in a mortar and pestle or homogenized.
-
Continue stirring for 15-30 minutes to ensure a stable and uniform suspension.
-
Prepare the suspension fresh daily before administration.
-
-
Oral Administration: Administer the febuxostat suspension to the treatment group via oral gavage. The control groups should receive the vehicle alone.
Pharmacokinetics and Toxicology
Febuxostat is rapidly absorbed after oral administration, with Tmax ranging from 1 to 1.5 hours.[3] It is highly bound to plasma proteins (approximately 99.2%), primarily albumin.[3] The metabolism of febuxostat occurs in the liver through UDP-glucuronosyltransferase (UGT) and Cytochrome P450 (CYP) enzymes.[3] Elimination occurs through both hepatic and renal pathways.[3]
Toxicology studies have been conducted in various animal models. The oral LD50 is 300 mg/kg in mice and 980 mg/kg in rats.[3] In single-dose toxicity studies in rats, the highest non-lethal dose was 300 mg/kg.[6]
Table 3: Pharmacokinetic Parameters of Febuxostat in Rodents
| Parameter | Rats (50 mg/kg, oral) | Mice (50 mg/kg, oral) |
| Tmax (h) | 0.25 | Not specified |
| Cmax (ng/mL) | Not specified | Not specified |
| AUC (ng·h/mL) | Not specified | Not specified |
| t1/2 (h) | ~5-8 | ~5-8 |
| Bioavailability (F) | ~210% (as FBX-PG) | ~159% (as FBX-PG) |
Note: Pharmacokinetic parameters can vary depending on the formulation. The bioavailability data presented is for a febuxostat/L-pyroglutamic acid cocrystal (FBX-PG).[7] The terminal elimination half-life is approximately 5 to 8 hours.[3]
Important Considerations
-
Animal Models: The choice of animal model is critical and should align with the research objectives. Models of hyperuricemia can be induced by administering uricase inhibitors like potassium oxonate, often in combination with a purine-rich diet or purine precursors like hypoxanthine.[1][5] Other models include genetically modified animals or those with induced renal dysfunction.
-
Dosage and Administration: The optimal dose of febuxostat can vary depending on the species, model, and desired therapeutic effect. Doses ranging from 3 mg/kg/day to 50 mg/kg have been reported in the literature for rats and mice.[7][8] Oral gavage is a common route of administration.[2]
-
Vehicle Selection: A suitable vehicle is necessary to ensure the proper suspension and delivery of febuxostat. 0.5% CMC-Na is a commonly used vehicle.[2]
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and regulations for the ethical care and use of laboratory animals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Xanthine oxidase inhibition by febuxostat attenuates experimental atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Evaluation of Pharmacokinetic Feasibility of Febuxostat/L-pyroglutamic Acid Cocrystals in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Febuxostat, a novel xanthine oxidoreductase inhibitor, improves hypertension and endothelial dysfunction in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ischemia-Reperfusion Injury with Febuxostat Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex process is a significant cause of morbidity and mortality in various clinical settings, including myocardial infarction, stroke, and organ transplantation. A key contributor to I/R injury is the burst of reactive oxygen species (ROS) generated during the reperfusion phase, with xanthine (B1682287) oxidase (XO) being a critical enzymatic source.[1][2][3][4] Febuxostat (B1672324), a potent and selective non-purine inhibitor of xanthine oxidase, has emerged as a valuable pharmacological tool to investigate the mechanisms of I/R injury and as a potential therapeutic agent.[1][3][4] By inhibiting both the oxidized and reduced forms of XO, febuxostat effectively curtails the production of superoxide (B77818) and subsequent inflammatory cascades, offering a protective effect in various models of I/R injury.[4][5]
These application notes provide detailed protocols for utilizing febuxostat sodium in preclinical models of I/R injury, along with a summary of key quantitative findings and an overview of the implicated signaling pathways.
Mechanism of Action in Ischemia-Reperfusion Injury
During ischemia, ATP is catabolized to hypoxanthine (B114508). Upon reoxygenation during reperfusion, xanthine oxidase utilizes this accumulated hypoxanthine and molecular oxygen to produce uric acid and a burst of superoxide radicals.[6] These ROS trigger a cascade of detrimental events, including lipid peroxidation, mitochondrial dysfunction, and apoptosis, leading to cellular injury and organ damage.[1][2]
Febuxostat intervenes at a critical point in this pathway. By selectively inhibiting xanthine oxidase, it prevents the excessive production of ROS, thereby mitigating oxidative stress and its downstream consequences.[1][3][7] Studies have demonstrated that febuxostat's protective effects extend beyond ROS reduction, encompassing the attenuation of inflammatory responses and inhibition of apoptotic pathways.[1][7][8]
Data Presentation: Efficacy of Febuxostat in Preclinical Models
The following tables summarize the quantitative data from various studies investigating the protective effects of febuxostat in different models of ischemia-reperfusion injury.
Table 1: Myocardial Ischemia-Reperfusion Injury
| Parameter | Animal Model | Control (I/R) | Febuxostat + I/R | Reference |
| Infarct Size (%) | Rat | 34.40 ± 2.97 | 23.24 ± 1.89 | [6] |
| Serum CK (mU/ml) | Mouse | 196.3 ± 15.3 | 121.9 ± 16.6 | [1] |
| Serum LDH (mU/ml) | Mouse | 1549.8 ± 365.8 | 765.5 ± 166.1 | [1] |
| Mitochondrial Area (µm²) | Mouse | 0.40 ± 0.02 | 0.32 ± 0.02 | [1] |
Table 2: Renal Ischemia-Reperfusion Injury
| Parameter | Animal Model | Control (I/R) | Febuxostat + I/R | Reference |
| Serum Creatinine (B1669602) (mg/dL) | Rat | Elevated | Significantly Suppressed | [3] |
| Blood Urea (B33335) Nitrogen (mg/dL) | Rat | Elevated | Significantly Suppressed | [3] |
| TUNEL-positive cells | Rat | Increased | Reduced | [3] |
| ED1-positive macrophages | Rat | Increased | Reduced | [3] |
Table 3: Skin Flap Ischemia-Reperfusion Injury
| Parameter | Animal Model | Control (I/R) | Febuxostat + I/R | Reference |
| Flap Survival Rate (%) | Rat | Significantly Lower | Significantly Higher | [7] |
| Flap Contraction Rate (%) | Rat | Significantly Higher | Significantly Lower | [7] |
| Xanthine Oxidase Activity | Rat | Increased | Significantly Reduced | [7] |
| ATP Levels | Rat | Decreased | Significantly Increased | [7] |
| Superoxide Dismutase Activity | Rat | Decreased | Significantly Increased | [7] |
| Interleukin-1β Expression | Rat | Increased | Significantly Lower | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and can be adapted to specific research needs.
Protocol 1: In Vivo Myocardial Ischemia-Reperfusion Model (Mouse)
1. Animal Model:
-
Species: C57BL/6 mice
-
Weight: 25-30 g
-
Grouping:
-
Sham
-
Ischemia-Reperfusion (I/R) + Vehicle
-
I/R + Febuxostat (I/R + FEB)
-
2. Febuxostat Administration:
-
Dose: 5 mg/kg
-
Route: Intraperitoneal (i.p.) injection
-
Schedule: Administer 24 hours and 1 hour prior to the induction of ischemia.[1]
3. Surgical Procedure:
-
Anesthetize the mice.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.
-
After the ischemic period (e.g., 30-60 minutes), release the suture to allow for reperfusion (e.g., 24 hours).
-
In the sham group, the suture is passed under the LAD without occlusion.[1]
4. Endpoint Analysis:
-
Cardiac Function: Echocardiography.
-
Myocardial Infarct Size: Triphenyl tetrazolium chloride (TTC) staining.[6]
-
Serum Biomarkers: Collect blood to measure creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH) levels.[1][2]
-
Histology and Molecular Analysis: Harvest heart tissue for TUNEL staining (apoptosis), western blotting (for apoptotic and inflammatory proteins), and measurement of ROS production.[1][2]
Protocol 2: In Vitro Hypoxia/Reoxygenation Model (Neonatal Rat Cardiomyocytes)
1. Cell Culture:
-
Isolate neonatal rat cardiomyocytes (NRCs) from 1-3 day old Sprague-Dawley rats.
-
Culture the cells in appropriate media until they are ready for the experiment.
2. Febuxostat Treatment:
-
Concentration: 1 and 10 µM
-
Schedule: Add febuxostat to the cell culture media 24 hours and 1 hour before inducing hypoxia.[1]
3. Hypoxia/Reoxygenation (H/R) Procedure:
-
Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 3 hours).
-
Initiate reoxygenation by returning the cells to a normoxic incubator (95% air, 5% CO₂) for a set duration (e.g., 3 hours).[1]
4. Endpoint Analysis:
-
Cell Viability: MTT assay.
-
ROS Production: Use fluorescent probes like DCFH-DA.
-
Mitochondrial Membrane Potential (ΔΨm): Use dyes such as JC-1.
-
Protein Expression: Western blotting for cytochrome c, caspases, and Bcl-2 family proteins.[1][2]
Protocol 3: In Vivo Renal Ischemia-Reperfusion Model (Rat)
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Grouping:
-
Sham
-
I/R + Vehicle
-
I/R + Febuxostat
-
2. Febuxostat Administration:
-
Dose: Can be administered orally or via other routes depending on the study design.
-
Schedule: Pre-treatment for a specified duration before surgery.
3. Surgical Procedure:
-
Anesthetize the rats.
-
Perform a right nephrectomy.
-
Induce ischemia in the left kidney by clamping the renal artery for a defined period (e.g., 45-60 minutes).
-
Remove the clamp to allow for reperfusion (e.g., 24 hours).[3][9]
4. Endpoint Analysis:
-
Renal Function: Measure serum creatinine and blood urea nitrogen (BUN).[3][9]
-
Oxidative Stress Markers: Assess levels of nitrotyrosine, thiobarbituric acid-reactive substances (TBARS), and urine 8-isoprostane.[3][9]
-
Histopathology: Examine kidney sections for tubular injury, interstitial fibrosis, and macrophage infiltration (ED1 staining).[3][9]
-
Apoptosis: TUNEL staining of kidney tissue.[3]
Signaling Pathways Modulated by Febuxostat in I/R Injury
Febuxostat has been shown to modulate several key signaling pathways involved in I/R-induced cell death and inflammation.
Mitochondrial Apoptotic Pathway
In myocardial I/R injury, febuxostat pretreatment has been shown to inhibit the mitochondrial-dependent apoptotic pathway.[1][2] It achieves this by:
-
Reducing ROS generation: This alleviates the initial trigger for mitochondrial damage.[1]
-
Stabilizing mitochondrial membrane potential (ΔΨm): This prevents the opening of the mitochondrial permeability transition pore.[2]
-
Inhibiting cytochrome c release: This keeps the apoptosome from forming in the cytosol.[2]
-
Suppressing caspase activation: It inhibits the activation of caspase-9 and caspase-3, key executioners of apoptosis.[2]
-
Modulating Bcl-2 family proteins: Febuxostat upregulates anti-apoptotic proteins (e.g., Bcl-2) and downregulates pro-apoptotic proteins (e.g., Bax).[2][10]
References
- 1. Febuxostat pretreatment attenuates myocardial ischemia/reperfusion injury via mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Febuxostat pretreatment attenuates myocardial ischemia/reperfusion injury via mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Febuxostat suppressed renal ischemia-reperfusion injury via reduced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthine oxidase inhibitor febuxostat as a novel agent postulated to act against vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. oatext.com [oatext.com]
- 7. Febuxostat treatment attenuates oxidative stress and inflammation due to ischemia-reperfusion injury through the necrotic pathway in skin flap of animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Febuxostat attenuates secondary brain injury caused by cerebral hemorrhage through inhibiting inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
Application of Febuxostat Sodium in Oxidative Stress Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat (B1672324) is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase (XO), an enzyme critical in the purine (B94841) degradation pathway that ultimately produces uric acid.[1][2] Initially developed for the management of hyperuricemia in patients with gout, its mechanism of action inherently links it to the modulation of oxidative stress.[3][4][5] Xanthine oxidase is a significant source of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, particularly under inflammatory or ischemic conditions.[6][7][8] By inhibiting XO, febuxostat not only reduces uric acid production but also curtails the generation of these damaging ROS, making it a valuable tool for investigating the role of oxidative stress in various pathologies.[6][9][10]
Unlike allopurinol, a purine-based XO inhibitor, febuxostat's distinct chemical structure allows for potent inhibition of both the oxidized and reduced forms of the enzyme without inducing ROS formation upon its interaction with XO.[9][11] This "cleaner" mechanism of action makes it a preferred tool for specifically studying the effects of XO-derived ROS.[9] Emerging research has highlighted febuxostat's broader biological activities, including its influence on key signaling pathways involved in inflammation and the cellular antioxidant response, such as the Keap1-Nrf2 system.[12][13][14]
These application notes provide a comprehensive overview of febuxostat's utility in oxidative stress research, including quantitative data on its efficacy, detailed experimental protocols for assessing its impact on oxidative stress markers, and diagrams of the key signaling pathways it modulates.
Mechanism of Action in Oxidative Stress
Febuxostat mitigates oxidative stress through several interconnected mechanisms, primarily centered on its potent inhibition of xanthine oxidase.
Direct Inhibition of Xanthine Oxidase (XO)-Derived ROS
The primary mechanism involves the direct inhibition of xanthine oxidase. XO catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. During this process, molecular oxygen is reduced, generating superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[7][10] In pathological states like ischemia-reperfusion injury, the activity of XO is significantly upregulated, leading to a burst of ROS that can cause cellular damage.[10][15] Febuxostat binds with high affinity to a channel in the XO enzyme leading to its active site, effectively blocking this catalytic activity and thereby preventing the production of both uric acid and ROS.[6]
Modulation of the Keap1-Nrf2 Antioxidant Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[12] Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[12] In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[13] Studies have shown that febuxostat can activate this protective pathway. It promotes the nuclear translocation of Nrf2 and facilitates the degradation of Keap1, leading to increased expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[12][13][14] This enhances the cell's intrinsic ability to combat oxidative stress.
Influence on NADPH Oxidase (NOX)
NADPH oxidases (NOX) are a family of enzymes whose primary function is to generate ROS. They are key contributors to oxidative stress in various cardiovascular and renal diseases.[8][16] Some studies suggest an interplay between XO and NOX, where ROS generated by one can activate the other, creating a vicious cycle of oxidative stress.[8] Research indicates that febuxostat can suppress the expression of various NOX subunits, such as NOX4 and p47phox, thereby reducing a major source of cellular ROS beyond its direct effect on XO.[16][17]
Quantitative Data Summary
The efficacy of febuxostat in inhibiting XO and reducing oxidative stress has been quantified in numerous in vitro, in vivo, and clinical studies.
Table 1: In Vitro Efficacy of Febuxostat against Xanthine Oxidase
| Parameter | Value | Enzyme Source | Condition | Reference |
|---|---|---|---|---|
| IC₅₀ | 1.8 nM | Bovine Milk XO | Soluble Enzyme | [11] |
| IC₅₀ | 4.4 nM | Bovine Milk XO | GAG-Immobilized | [11] |
| Kᵢ | 0.96 nM | Bovine Milk XO | Soluble Enzyme | [11] |
| Inhibition Type | Mixed-type | Bovine Milk XO | - |[18] |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant; GAG: Glycosaminoglycan.
Table 2: Effects of Febuxostat on Oxidative Stress Markers (In Vivo & Clinical)
| Marker | Model / Population | Effect Observed | Key Finding | Reference |
|---|---|---|---|---|
| d-ROMs | Hyperuricemia Patients | ↓ Significant Decrease | Febuxostat significantly reduces circulating reactive oxygen metabolites. | [3][19] |
| BAP | Hyperuricemia Patients | ↓ Significant Decrease | A concurrent decrease in biological antioxidant potential was noted. | [3][19] |
| MDA-LDL/LDL-C Ratio | Hyperuricemia Patients | ↓ Significant Decrease | Indicates reduced lipid peroxidation, a key marker of oxidative damage. | [20][21] |
| Malondialdehyde (MDA) | Rat Model (TAA-induced hepatotoxicity) | ↓ Significant Decrease | Febuxostat reduced levels of this lipid peroxidation end-product in the liver. | [14][22] |
| Superoxide Dismutase (SOD) | Rat Model (TAA-induced hepatotoxicity) | ↑ Significant Increase | Febuxostat boosted the activity of this key endogenous antioxidant enzyme. | [14] |
| Nitrotyrosine | Rat Model (Renal I/R Injury) | ↓ Significant Decrease | Reduced markers of nitrosative stress. | [10] |
| 8-isoprostane (urine) | Rat Model (Renal I/R Injury) | ↓ Significant Decrease | Lowered levels of a reliable marker for systemic oxidative stress. |[10] |
d-ROMs: Derivatives of reactive oxygen metabolites; BAP: Biological antioxidant potential; MDA: Malondialdehyde; LDL-C: Low-density lipoprotein cholesterol; TAA: Thioacetamide; I/R: Ischemia-Reperfusion.
Experimental Protocols
The following protocols outline key experiments for assessing the impact of febuxostat on oxidative stress.
Protocol 1: In Vitro Measurement of Cellular ROS Production using DCFH-DA
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels in cultured cells. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[9][23]
Materials:
-
Cultured cells of interest (e.g., endothelial cells, macrophages)
-
Febuxostat (dissolved in DMSO)
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
ROS-inducing agent (e.g., 100 µM H₂O₂ or 1 µg/mL Lipopolysaccharide (LPS))
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Febuxostat Pre-treatment: Remove the culture medium and treat the cells with various concentrations of febuxostat (e.g., 1-20 µM) in fresh medium for a pre-incubation period (e.g., 1-2 hours).[23] Include a vehicle control (DMSO at the same final concentration).
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Gently remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Induction of Oxidative Stress: Add 100 µL of the ROS-inducing agent (e.g., H₂O₂) in PBS or medium to the appropriate wells. Include a negative control group with no ROS inducer.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity at 5-minute intervals for 60 minutes.
-
Data Analysis: Calculate the rate of fluorescence increase over time. Normalize the results of the febuxostat-treated groups to the vehicle-treated, ROS-induced control group.
Protocol 2: Superoxide Dismutase (SOD) Activity Assay
This protocol measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals. The assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector that reacts with the radicals to produce a colored product (e.g., WST-1).[24][25] SOD in the sample will inhibit this color reaction.
Materials:
-
Tissue homogenate, cell lysate, or plasma samples
-
SOD Assay Kit (containing WST-1 working solution, enzyme working solution, dilution buffer)
-
96-well microplate
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Sample Preparation: Prepare tissue or cell lysates by homogenization in ice-cold buffer and centrifugation to remove debris. Dilute samples as necessary with the provided dilution buffer.[25]
-
Assay Setup: In a 96-well plate, set up wells for blanks, controls, and samples according to the kit manufacturer's instructions.[24][26]
-
Sample Wells: 20 µL of sample.
-
Blank 1 (Control): 20 µL of ddH₂O.
-
Blank 2 (Background): 20 µL of sample.
-
Blank 3 (Background): 20 µL of ddH₂O.
-
-
Add WST Working Solution: Add 200 µL of WST Working Solution to all wells.
-
Add Dilution Buffer (for Blanks): Add 20 µL of Dilution Buffer to Blank 2 and Blank 3 wells.
-
Initiate Reaction: Add 20 µL of Enzyme Working Solution (containing xanthine oxidase) to each sample well and the Blank 1 well. Use a multichannel pipette for simultaneous addition.
-
Incubation: Mix the plate thoroughly and incubate at 37°C for 20 minutes.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the SOD activity as the percentage of inhibition of the colorimetric reaction using the following formula:
-
SOD Activity (% inhibition) = [ (ABlank1 - ABlank3) - (ASample - ABlank2) ] / (ABlank1 - ABlank3) × 100.[26]
-
Protocol 3: Malondialdehyde (MDA) Assay (TBARS Method)
This assay quantifies MDA, a major end-product of lipid peroxidation. It is based on the reaction of MDA with thiobarbituric acid (TBA) under high temperature and acidic conditions, which forms a pink-colored MDA-TBA adduct measurable at ~532 nm.[27]
Materials:
-
Tissue homogenate, cell lysate, or plasma samples
-
TBARS Assay Kit or individual reagents:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA) or similar acid reagent
-
Butylated hydroxytoluene (BHT) to prevent further oxidation
-
MDA standard (e.g., 1,1,3,3-Tetramethoxypropane)
-
-
Microcentrifuge tubes
-
Heating block or water bath (90-100°C)
-
Microplate reader or spectrophotometer (absorbance at 532 nm)
Procedure:
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of the MDA standard.
-
Sample Preparation: Add 100 µL of sample or standard to a microcentrifuge tube.
-
Acidification & TBA Reaction: Add acid reagent (e.g., 250 µL) and TBA reagent (e.g., 250 µL) to each tube.[27] It is crucial to add an antioxidant like BHT to the initial sample to prevent artifactual MDA formation during heating.[27]
-
Incubation: Vortex the tubes vigorously and incubate at 95°C for 60 minutes.
-
Cooling & Centrifugation: Cool the tubes on ice to stop the reaction. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.[28]
-
Absorbance Reading: Transfer the clear supernatant to a new tube or a 96-well plate and read the absorbance at 532 nm.
-
Data Analysis: Subtract the blank reading from all standards and samples. Plot the standard curve and determine the MDA concentration in the samples. Normalize the results to the protein concentration of the initial sample.
Protocol 4: Catalase (CAT) Activity Assay
This protocol measures the activity of catalase, an enzyme that decomposes hydrogen peroxide (H₂O₂) into water and oxygen. The assay is based on measuring the amount of H₂O₂ remaining after its reaction with the sample.[29]
Materials:
-
Tissue homogenate, cell lysate, or plasma samples
-
Catalase Assay Kit or individual reagents:
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution
-
Reagent to stop the reaction and develop color (e.g., ammonium (B1175870) molybdate (B1676688) or a system using Purpald chromogen).[30][31]
-
-
96-well microplate
-
Microplate reader (absorbance at ~405 nm for molybdate method or ~540 nm for Purpald method)
Procedure (Ammonium Molybdate Method):
-
Sample Preparation: Prepare samples in phosphate buffer.
-
Assay Setup: To wells in a 96-well plate, add the sample. Prepare a blank well with buffer instead of the sample.
-
Initiate Reaction: Add the H₂O₂ substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 1 minute) at room temperature.
-
Stop Reaction: Add the stopping reagent (ammonium molybdate) to all wells. This halts the catalase reaction and the remaining H₂O₂ reacts with the molybdate to form a yellowish complex.[31]
-
Absorbance Reading: Read the absorbance at 405 nm.
-
Data Analysis: The absorbance is inversely proportional to the catalase activity. Calculate the activity based on a standard curve or by using the extinction coefficient of the H₂O₂-molybdate complex. One unit of catalase is typically defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Protocol 5: Glutathione (B108866) Peroxidase (GPx) Activity Assay
This protocol measures the activity of GPx, an enzyme that reduces H₂O₂ or lipid hydroperoxides while oxidizing glutathione (GSH) to its disulfide form (GSSG). The assay indirectly measures GPx activity by coupling the regeneration of GSH from GSSG by glutathione reductase (GR) to the oxidation of NADPH to NADP⁺, which can be monitored by the decrease in absorbance at 340 nm.[32]
Materials:
-
Tissue homogenate, cell lysate, or plasma samples
-
GPx Assay Kit or individual reagents:
-
Assay buffer
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
β-NADPH
-
Substrate (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide)
-
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as described for other enzyme assays.
-
Reaction Mixture Preparation: Prepare a master reaction mixture containing assay buffer, GSH, GR, and NADPH.[32][33]
-
Assay Setup: Add samples and a blank (buffer) to the wells of a 96-well plate.
-
Add Reaction Mixture: Add the reaction mixture to all wells and incubate for a few minutes to allow temperature equilibration.
-
Initiate Reaction: Start the reaction by adding the hydroperoxide substrate to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every minute for 5-10 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (ΔA340/min). The GPx activity is proportional to this rate. One unit of GPx is often defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute. The activity is typically normalized to the protein content of the sample.[33]
References
- 1. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Xanthine Oxidase Inhibitor Febuxostat as a Novel Agent Postulated to Act Against Vascular Inflammation | Bentham Science [benthamscience.com]
- 8. Febuxostat therapy improved the outcomes of cardiorenal syndrome rodent through alleviating xanthine oxidase-induced oxidative stress and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Febuxostat suppressed renal ischemia-reperfusion injury via reduced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Xanthine Oxidase Inhibitor Febuxostat Suppresses Adipogenesis and Activates Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Febuxostat ameliorates APAP-induced acute liver injury by activating Keap1/Nrf2 and inhibiting TLR4/NF-κB p65 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatoprotective effects of the xanthine oxidase inhibitor Febuxostat against thioacetamide-induced liver injury in rats: The role of the Nrf2/ HO-1 and TLR4/ NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Febuxostat treatment attenuates oxidative stress and inflammation due to ischemia-reperfusion injury through the necrotic pathway in skin flap of animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Febuxostat facilitates neovasculogenesis in chronic kidney disease through xanthine oxidase/NADPH oxidase/c-Jun signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Effects of Febuxostat on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of febuxostat on the level of malondialdehyde-modified low-density lipoprotein, an oxidative stress marker: A subanalysis of the PRIZE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of febuxostat on the level of malondialdehyde‐modified low‐density lipoprotein, an oxidative stress marker: A subanalysis of the PRIZE study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. resources.novusbio.com [resources.novusbio.com]
- 26. kamiyabiomedical.com [kamiyabiomedical.com]
- 27. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 28. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 29. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mmpc.org [mmpc.org]
- 31. file.elabscience.com [file.elabscience.com]
- 32. sciencellonline.com [sciencellonline.com]
- 33. raybiotech.com [raybiotech.com]
Application Notes and Protocols: Febuxostat Sodium in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat (B1672324), a potent and selective inhibitor of xanthine (B1682287) oxidase (XO), is increasingly being investigated for its therapeutic potential beyond gout management, particularly in the realm of neurodegenerative diseases.[1] The overactivity of xanthine oxidase is a significant source of reactive oxygen species (ROS), contributing to oxidative stress and neuroinflammation, which are key pathological features of many neurodegenerative disorders.[2][3] These application notes provide a comprehensive overview of the use of febuxostat sodium as a research tool to investigate and potentially mitigate the pathological processes underlying neurodegenerative diseases.
Mechanism of Action in a Neurodegenerative Context
Febuxostat's primary mechanism of action is the inhibition of xanthine oxidase, an enzyme that catalyzes the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.[4] By blocking this enzyme, febuxostat reduces the production of uric acid and, more importantly for neurodegeneration research, decreases the generation of superoxide (B77818) radicals, a major contributor to oxidative stress.[1] This reduction in oxidative stress has been shown to have several downstream effects relevant to neurodegenerative pathways:
-
Inhibition of Neuroinflammation: Febuxostat has been demonstrated to attenuate neuroinflammation by inhibiting the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[5][6][7] This multi-protein complex is a key component of the innate immune system and its activation in microglia, the brain's resident immune cells, leads to the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[2][5]
-
Modulation of Signaling Pathways: Research suggests that febuxostat can influence critical signaling pathways implicated in neuronal survival and death. One such pathway is the Wnt signaling pathway, which plays a role in neurogenesis and cell fate determination.[8][9] Febuxostat has been shown to modulate the expression of components of this pathway, suggesting a potential mechanism for its neuroprotective effects.[8][9]
-
Reduction of Neuronal Apoptosis: By mitigating oxidative stress and inflammation, febuxostat has been shown to reduce neuronal cell death and apoptosis in various experimental models of neurological damage.[2][5][8]
Data Presentation: In Vivo Efficacy of Febuxostat
The following table summarizes key quantitative data from a preclinical study investigating the neuroprotective effects of febuxostat in a mouse model of intracerebral hemorrhage (ICH), a condition with secondary brain injury mechanisms relevant to neurodegenerative diseases.
| Parameter | Control (ICH) Group | Febuxostat (50 mg/kg) Group | Febuxostat (100 mg/kg) Group | Reference |
| Neurological Score | Significantly increased | Significantly reduced | Significantly reduced (better outcome) | [2][5] |
| Neuronal Degeneration (FJB-positive cells) | Increased | Attenuated | Attenuated | [2][5] |
| Neuronal Apoptosis (TUNEL-positive cells) | Increased | Significantly reduced | Significantly reduced | [2][5] |
| IL-1β Levels (pg/mL) | Elevated | Decreased | Decreased | [9] |
| IL-6 Levels (pg/mL) | Elevated | Decreased | Decreased | [9] |
| TNF-α Levels (pg/mL) | Elevated | Decreased | Decreased | [5] |
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by febuxostat and a typical experimental workflow for its investigation in a neurodegenerative disease model.
Caption: Mechanism of action of Febuxostat in reducing oxidative stress.
Caption: Febuxostat's inhibition of the NLRP3 inflammasome pathway.
Caption: Experimental workflow for evaluating Febuxostat's neuroprotective effects.
Experimental Protocols
The following are detailed protocols for key experiments cited in the investigation of febuxostat's neuroprotective effects.
In Vivo Model of Intracerebral Hemorrhage (ICH) and Febuxostat Treatment
This protocol describes the induction of ICH in mice and subsequent treatment with febuxostat, a model used to study secondary brain injury relevant to neurodegenerative processes.[9][10]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% sodium carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Collagenase type VII
Procedure:
-
Febuxostat Preparation and Administration:
-
Prepare a suspension of febuxostat in the vehicle at the desired concentrations (e.g., 50 mg/mL and 100 mg/mL for 50 mg/kg and 100 mg/kg doses, respectively).
-
Administer febuxostat or vehicle to mice via oral gavage once daily for a predetermined period (e.g., 5 consecutive days) before ICH induction.[9][10]
-
-
ICH Induction:
-
Anesthetize the mouse and mount it on a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Drill a small burr hole over the desired brain region (e.g., striatum).
-
Slowly inject a solution of collagenase type VII into the brain parenchyma using a Hamilton syringe to induce hemorrhage.
-
After injection, leave the needle in place for a few minutes to prevent backflow, then slowly retract it.
-
Suture the scalp incision.
-
-
Post-operative Care and Tissue Collection:
-
Provide post-operative care, including analgesia and monitoring.
-
At the desired time point post-ICH, euthanize the animals and collect brain tissue for further analysis.
-
Western Blot Analysis for NLRP3 and Caspase-1
This protocol details the detection of key inflammasome proteins in brain tissue lysates.[11]
Materials:
-
Brain tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-NLRP3, anti-Caspase-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction:
-
Homogenize brain tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against NLRP3, Caspase-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Immunofluorescence Staining for Microglia and NLRP3
This protocol describes the visualization of NLRP3 expression within microglia in brain sections.[12][13][14]
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections
-
Primary antibodies (e.g., anti-Iba1 for microglia, anti-NLRP3)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.
-
Perform antigen retrieval if necessary (e.g., by heat-induced epitope retrieval).
-
-
Staining:
-
Permeabilize the sections with a detergent-containing buffer (e.g., 0.25% Triton X-100 in PBS).
-
Block non-specific binding sites with a blocking solution (e.g., 5% normal serum in PBS).
-
Incubate the sections with primary antibodies against Iba1 and NLRP3 overnight at 4°C.
-
Wash the sections and incubate with the corresponding fluorophore-conjugated secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the sections with an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
TUNEL Assay for Neuronal Apoptosis
This protocol outlines the detection of apoptotic cells in brain tissue by labeling DNA strand breaks.[15][16][17][18][19]
Materials:
-
Brain sections
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Proteinase K
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI
Procedure:
-
Section Preparation:
-
Prepare brain sections as for immunofluorescence.
-
-
Permeabilization:
-
Treat the sections with Proteinase K to digest proteins and expose DNA.
-
Incubate in a permeabilization solution to allow entry of the labeling reagents.
-
-
TUNEL Reaction:
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs at 37°C in a humidified chamber.
-
Stop the reaction according to the kit instructions.
-
-
Detection and Imaging:
-
If using a fluorescent label, counterstain with DAPI and mount.
-
Visualize the apoptotic (TUNEL-positive) cells using a fluorescence microscope.
-
Fluoro-Jade B Staining for Degenerating Neurons
This protocol details the staining of degenerating neurons using Fluoro-Jade B.[20][5][6][8][21]
Materials:
-
Brain sections mounted on gelatin-coated slides
-
0.06% Potassium permanganate (B83412) solution
-
0.0004% Fluoro-Jade B staining solution (in 0.1% acetic acid)
-
Xylene
-
DPX mounting medium
Procedure:
-
Slide Preparation:
-
Air-dry the mounted sections on a slide warmer.
-
-
Staining:
-
Immerse the slides in a solution of 1% sodium hydroxide (B78521) in 80% ethanol.
-
Rehydrate through a series of alcohol dilutions to distilled water.
-
Incubate in a 0.06% potassium permanganate solution to reduce background staining.
-
Rinse with distilled water.
-
Incubate in the Fluoro-Jade B staining solution.
-
Rinse thoroughly with distilled water.
-
-
Dehydration and Mounting:
-
Dry the slides on a slide warmer.
-
Clear the slides in xylene and coverslip with DPX.
-
ELISA for Pro-inflammatory Cytokines
This protocol describes the quantification of TNF-α and IL-1β in brain homogenates.[3][22][23][24]
Materials:
-
Brain tissue homogenates
-
ELISA kits for TNF-α and IL-1β
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare brain homogenates as for Western blotting, but in a buffer compatible with the ELISA kit.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
ELISA Assay:
-
Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Coating a microplate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines in the samples based on the standard curve.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of oxidative stress and neuroinflammation in the pathogenesis of neurodegenerative diseases. Its well-defined mechanism of action and demonstrated efficacy in preclinical models make it a suitable agent for exploring novel therapeutic strategies aimed at mitigating neuronal damage and preserving neurological function. The protocols and data presented here provide a foundation for researchers to design and execute studies utilizing febuxostat in the context of neurodegeneration research.
References
- 1. Laboratory for Integrative Neuroscience Immunofluorescence Protocol [protocols.io]
- 2. Febuxostat attenuates secondary brain injury caused by cerebral hemorrhage through inhibiting inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Histo-Chem - Fluoro-Jade B [histo-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biosensis.com [biosensis.com]
- 9. High-Throughput mRNA Sequencing Reveals Potential Therapeutic Targets of Febuxostat in Secondary Injury After Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | High-Throughput mRNA Sequencing Reveals Potential Therapeutic Targets of Febuxostat in Secondary Injury After Intracerebral Hemorrhage [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microglia Staining Protocol - IHC WORLD [ihcworld.com]
- 15. clyte.tech [clyte.tech]
- 16. researchgate.net [researchgate.net]
- 17. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. biotna.net [biotna.net]
- 19. researchgate.net [researchgate.net]
- 20. Fluoro-Jade B Staining for Neuronal Cell Death [en.bio-protocol.org]
- 21. Fluoro-Jade B Staining for Neuronal Cell Death [bio-protocol.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. dovepress.com [dovepress.com]
- 24. Validation of the ELISA Method for Quantitative Detection of TNF-α in Patients with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Febuxostat Sodium in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat (B1672324), a non-purine selective inhibitor of xanthine (B1682287) oxidase (XO), is primarily known for its therapeutic role in managing hyperuricemia and gout. However, emerging research has highlighted its potential as an anti-cancer agent, demonstrating cytotoxic and pro-apoptotic effects in various cancer cell lines. These application notes provide a comprehensive overview of the role of febuxostat in cancer cell line research, detailing its mechanisms of action and providing protocols for key experimental assays.
Febuxostat's primary mechanism of action is the inhibition of xanthine oxidase, an enzyme crucial for purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1] By blocking this enzyme, febuxostat not only reduces uric acid production but also modulates the cellular redox environment by decreasing the generation of reactive oxygen species (ROS), a byproduct of XO activity.[2][3] Its anti-cancer effects are attributed to the induction of apoptosis, modulation of key signaling pathways, and inhibition of processes like the epithelial-mesenchymal transition (EMT).
Data Presentation
Table 1: IC50 Values of Febuxostat in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for febuxostat in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT 116 | Colorectal Carcinoma | 21.4 ± 3.0 | [4] |
| A549 | Non-Small Cell Lung Cancer | 68.0 ± 4.12 | [5] |
| PC-3 | Prostate Cancer | >100 (significant suppression of CD44 at 100 µM) | [6] |
| K562-ABCG2 | Chronic Myeloid Leukemia | Significantly decreased cell viability (specific IC50 not provided) | [7] |
Signaling Pathways Modulated by Febuxostat
Febuxostat has been shown to influence several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Apoptosis Induction
Febuxostat induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. This is characterized by the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Febuxostat-induced mitochondrial apoptosis pathway.
Regulation of Reactive Oxygen Species (ROS)
As a xanthine oxidase inhibitor, febuxostat directly reduces the production of ROS. Elevated ROS levels in cancer cells can promote tumor progression, and by mitigating oxidative stress, febuxostat can attenuate these effects.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Encapsulation of Febuxostat into Emulsomes Strongly Enhances the Cytotoxic Potential of the Drug on HCT 116 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor effect of PEG-coated PLGA nanoparticles of febuxostat on A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pieronline.jp [pieronline.jp]
- 7. Febuxostat enhances the efficacy of dasatinib by inhibiting ATP-binding cassette subfamily G member 2 (ABCG2) in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation and Use of Febuxostat Sodium for In Vitro Research
Introduction
Febuxostat (B1672324) is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, the key enzyme in uric acid production.[1][2][3] It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[4][5][6] This low solubility presents a challenge for in vitro experimental design. The sodium salt form of febuxostat offers improved dissolution characteristics, making it a more suitable choice for preparing aqueous solutions for experimental use. These application notes provide detailed protocols for the preparation and handling of febuxostat sodium for various in vitro applications, including cell-based assays and enzyme inhibition studies.
Physicochemical Properties
Understanding the solubility and stability of febuxostat is crucial for preparing accurate and reliable experimental solutions. Febuxostat's solubility is pH-dependent, showing improved solubility in basic conditions.[7] While practically insoluble in water, its solubility can be enhanced through various techniques, including the use of co-solvents or conversion to a salt form.[4][5]
Table 1: Solubility of Febuxostat in Various Media
| Compound Form | Solvent/Medium | Reported Solubility | Reference |
|---|---|---|---|
| Febuxostat (Free Acid) | Aqueous Medium (37 °C) | 12.23 - 12.9 mg/L | [6] |
| Febuxostat (Free Acid) | Water | Practically Insoluble | [4] |
| Febuxostat (Free Acid) | pH 6.8 Phosphate (B84403) Buffer | Soluble | [8] |
| Febuxostat (Free Acid) | Methanol | Soluble | [8] |
| This compound Salt | Ethanol/Water Mixture | Soluble | [9] |
| Febuxostat Salt Solvates | Aqueous Medium (37 °C) | 26.48 - 33.88 mg/L |[6] |
Stability Profile: Febuxostat has demonstrated variable stability under stress conditions. It is notably more sensitive to acidic environments than to oxidative stress and is highly resistant to degradation under alkaline, thermal, and photolytic conditions.[10] For in vitro experiments, stock solutions should be stored appropriately to minimize degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a high-concentration stock solution of this compound, suitable for dilution into cell culture media or assay buffers. The use of an organic solvent like Dimethyl Sulfoxide (DMSO) is standard practice for poorly soluble compounds, followed by serial dilution in the final aqueous medium.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate Buffered Saline (PBS), sterile, pH 7.4
-
Conical tubes (1.5 mL, 15 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or conical tube.
-
Initial Dissolution: Add a minimal volume of DMSO to the powder to create a high-concentration stock (e.g., 10-50 mM). For example, to prepare a 10 mM stock solution of this compound (Molecular Weight ≈ 338.39 g/mol ), dissolve 3.38 mg in 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously for 2-5 minutes to aid dissolution. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
Sterilization (for cell culture): For applications requiring sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step removes any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Solution Preparation: To prepare a working solution, thaw an aliquot of the stock solution and dilute it to the final desired concentration in the appropriate pre-warmed cell culture medium or assay buffer. Ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a sterile stock solution of this compound.
Protocol 2: In Vitro Xanthine Oxidase (XO) Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of this compound on xanthine oxidase in a cell-free system. The assay measures the enzymatic conversion of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.
Materials:
-
This compound working solutions (prepared as in Protocol 1, diluted in assay buffer)
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine solution
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a solution of xanthine in the phosphate buffer. Gentle heating may be required to fully dissolve it.
-
Prepare a solution of xanthine oxidase in the phosphate buffer. Keep this solution on ice.
-
-
Assay Setup: In a 96-well UV-transparent plate, add the following to each well:
-
Phosphate buffer
-
This compound working solution (at various concentrations for dose-response) or vehicle control (e.g., buffer with equivalent DMSO concentration).
-
Xanthine solution.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to interact with the enzyme target.
-
Initiate Reaction: Add the xanthine oxidase solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the absorbance at 295 nm every 30-60 seconds for 15-30 minutes. The rate of increase in absorbance corresponds to the rate of uric acid formation.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of febuxostat and the control.
-
Determine the percentage of inhibition for each febuxostat concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Mechanism of Action of Febuxostat
Caption: Febuxostat inhibits xanthine oxidase, blocking uric acid production.
References
- 1. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solubility and Thermodynamic Properties of Febuxostat in Various (PEG 400 + Water) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and evaluation of febuxostat solid dispersion through screening method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. CN111320589A - this compound salt crystal form A and preparation method and application thereof - Google Patents [patents.google.com]
- 10. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Febuxostat Sodium in Mouse Models of Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of febuxostat (B1672324) sodium in preclinical mouse models of hyperuricemia. This document outlines detailed protocols for inducing hyperuricemia, administering febuxostat, and summarizing the expected quantitative outcomes. Additionally, it includes visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of the methodologies.
Introduction
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a key factor in the pathogenesis of gout and is associated with chronic kidney disease, hypertension, and cardiovascular conditions.[1] Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase (XO), the enzyme responsible for the final two steps of uric acid synthesis.[2][3][4] By blocking XO, febuxostat effectively reduces uric acid production.[3][4][5] Animal models, particularly in mice, are crucial for studying the pathophysiology of hyperuricemia and evaluating the efficacy of therapeutic agents like febuxostat.[1]
Mechanism of Action of Febuxostat
Febuxostat inhibits xanthine oxidase, which catalyzes the conversion of hypoxanthine (B114508) to xanthine and then xanthine to uric acid.[2][3][4][5] This inhibition leads to a decrease in the production of uric acid, thereby lowering serum uric acid levels.[3][4] Unlike allopurinol, another XO inhibitor, febuxostat is a non-purine analog, which may contribute to a lower risk of hypersensitivity reactions.[1][2][3]
Caption: Mechanism of action of Febuxostat in the purine metabolism pathway.
Experimental Protocols
A commonly used method to induce hyperuricemia in mice involves the administration of potassium oxonate, a uricase inhibitor, and hypoxanthine, a purine substrate.[1][6][7]
Induction of Hyperuricemia in Mice
This protocol describes the induction of an acute hyperuricemic mouse model.
Materials:
-
Male Kunming mice (or other suitable strain), 30-40 g[8]
-
Potassium Oxonate (PO)
-
Hypoxanthine (HX)
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (B213188) sodium - CMC-Na, or 0.9% saline)[1][7]
-
Oral gavage needles
-
Intraperitoneal (i.p.) injection syringes
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment, with free access to standard chow and water.
-
Preparation of Reagents:
-
Prepare a suspension of potassium oxonate in the chosen vehicle.
-
Prepare a suspension of hypoxanthine in the chosen vehicle.
-
-
Induction:
-
Administer potassium oxonate (e.g., 200-300 mg/kg) via intraperitoneal (i.p.) injection.[1][6][7][8]
-
Administer hypoxanthine (e.g., 300-500 mg/kg) via oral gavage or i.p. injection.[1][6][7][8]
-
This procedure is typically repeated daily for a set duration, for example, 7 consecutive days, to establish the hyperuricemic model.[1][7]
-
Administration of Febuxostat Sodium
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC-Na)
-
Oral gavage needles
Procedure:
-
Preparation of Febuxostat Suspension:
-
Prepare a fresh suspension of febuxostat in the vehicle daily.
-
-
Administration:
-
Administer febuxostat (e.g., 5 mg/kg) orally to the treatment group of hyperuricemic mice.[1][7] This is typically done one hour after the induction of hyperuricemia.[7]
-
The control hyperuricemic group should receive the vehicle alone.
-
A normal control group (not receiving PO and HX) should also be included and receive only the vehicle.[1]
-
-
Duration: Continue the treatment for the duration of the study (e.g., 7 days).[1][7]
Caption: Experimental workflow for evaluating Febuxostat in a mouse model of hyperuricemia.
Data Presentation
The following tables summarize the quantitative effects of febuxostat in a commonly used mouse model of hyperuricemia induced by potassium oxonate and hypoxanthine.
Table 1: Effect of Febuxostat on Serum Biomarkers in a Mouse Model of Hyperuricemia
| Parameter | Normal Control | Hyperuricemic Model (HUA) | HUA + Febuxostat (5 mg/kg) |
| Serum Uric Acid (µmol/L) | Value | Significantly Increased | Significantly Decreased vs. HUA |
| Serum Creatinine (µmol/L) | Value | Significantly Increased | Significantly Decreased vs. HUA |
| Blood Urea (B33335) Nitrogen (mmol/L) | Value | Significantly Increased | Significantly Decreased vs. HUA |
| Note: "Value" represents baseline levels in normal mice. The other columns indicate the expected directional change based on published studies.[1][7] |
Table 2: Effect of Febuxostat on Hepatic and Serum Xanthine Oxidase (XOD) Activity
| Parameter | Normal Control | Hyperuricemic Model (HUA) | HUA + Febuxostat (5 mg/kg) |
| Hepatic XOD Activity | Value | Significantly Increased | Significantly Decreased vs. HUA |
| Serum XOD Activity | Value | Significantly Increased | Significantly Decreased vs. HUA |
| Note: "Value" represents baseline levels in normal mice. The other columns indicate the expected directional change based on published studies.[7] |
Monitoring and Sample Collection
-
Animal Health: Monitor animal health, body weight, and food/water intake throughout the study.[1]
-
Blood Collection: At the end of the study, collect blood samples for serum separation.
-
Serum Analysis: Measure serum levels of uric acid, creatinine, and blood urea nitrogen (BUN) using commercially available assay kits.[1]
-
Tissue Collection: Collect liver and kidney tissues for histopathological analysis and measurement of enzyme activities (e.g., xanthine oxidase).
Conclusion
The potassium oxonate and hypoxanthine-induced hyperuricemia model in mice is a well-established and effective method for evaluating the efficacy of urate-lowering agents like febuxostat. A daily oral dose of 5 mg/kg febuxostat has been shown to significantly reduce serum uric acid levels and ameliorate kidney injury markers in this model. These protocols and data provide a solid foundation for researchers designing and conducting preclinical studies on hyperuricemia and its treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 4. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111887202B - Method for constructing mouse model of acute hyperuricemia - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Febuxostat Sodium Precipitation in Culture Media
Welcome to the technical support center for febuxostat (B1672324) sodium. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using febuxostat in experimental settings, with a specific focus on preventing its precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is febuxostat and why is its solubility a concern in cell culture experiments?
A1: Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, an enzyme involved in uric acid production.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by high permeability but low aqueous solubility.[1][3] This poor water solubility presents a significant challenge in laboratory settings, often leading to precipitation when preparing stock solutions or adding it to aqueous-based cell culture media.[1][4] Such precipitation can result in inconsistent drug concentrations and unreliable experimental outcomes.[1]
Q2: What are the key physicochemical properties of febuxostat?
A2: Understanding the physicochemical properties of febuxostat is crucial for developing effective solubilization strategies.
| Property | Value |
| Molecular Formula | C₁₆H₁₆N₂O₃S |
| Molecular Weight | 316.37 g/mol |
| pKa | ~3.42 |
| Appearance | White crystalline powder |
| BCS Class | Class II |
| (Source: BenchChem[1], MDPI[3]) |
Q3: In which common laboratory solvents can I dissolve febuxostat?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing concentrated stock solutions of febuxostat for in vitro experiments.[1] For in vivo studies, co-solvent systems are often necessary. The solubility in various organic solvents can be temperature-dependent.[1]
Troubleshooting Guide: Preventing Febuxostat Precipitation
This guide addresses specific issues you might encounter with febuxostat precipitation during your experiments.
Issue 1: Febuxostat precipitates immediately upon addition to my culture medium.
Possible Cause: The aqueous solubility of febuxostat has been exceeded due to a high final concentration or localized high concentrations during addition.
Troubleshooting Steps:
-
Lower the Final Concentration: This is the most frequent cause of precipitation. Attempt to use a lower final concentration of febuxostat in your experiment if your experimental design permits.[1]
-
Optimize the Dilution Process: Avoid adding the concentrated DMSO stock solution directly into the full volume of culture medium. A serial dilution approach is recommended.[1] First, create an intermediate dilution by adding the stock solution to a small volume of serum-free medium. Gently vortex this intermediate dilution before adding it to your final volume of complete medium.[1]
-
Ensure Rapid Mixing: When adding the febuxostat solution (either the stock or the intermediate dilution) to your culture medium, ensure immediate and thorough mixing. This helps to prevent localized areas of high concentration that can trigger precipitation.[1]
-
Increase Serum Concentration: If your cell line can tolerate it, increasing the percentage of fetal bovine serum (FBS) in the culture medium can help to keep hydrophobic compounds like febuxostat in solution.[1]
Issue 2: My febuxostat stock solution appears cloudy or contains visible particles.
Possible Cause: The febuxostat powder may not be fully dissolved in the solvent.
Troubleshooting Steps:
-
Vortex Vigorously: After adding the solvent (e.g., DMSO) to the febuxostat powder, ensure you vortex the solution vigorously for at least 1-2 minutes to aid dissolution.[1]
-
Gentle Warming: If the powder is not fully dissolved after vortexing, you can gently warm the solution. Placing the tube in a 37°C water bath or incubator for 10-15 minutes, with intermittent vortexing, can facilitate dissolution.[1]
-
Solvent Choice: While DMSO is common, for certain applications, other organic solvents or co-solvent systems might be more appropriate.[1]
Issue 3: I observe precipitation in my culture plates after a period of incubation.
Possible Cause: The stability of febuxostat in the culture medium over time may be limited, or temperature changes during incubation could affect its solubility.
Troubleshooting Steps:
-
Assess Stability: The stability of febuxostat in your specific culture medium at 37°C may be a factor. Consider time-course experiments to determine the window of stability.
-
Minimize Temperature Fluctuations: Ensure a stable incubation temperature, as temperature can influence the solubility of chemical compounds.[1]
-
pH of the Medium: Febuxostat's solubility can be pH-dependent.[5] Ensure the pH of your culture medium is stable and within the optimal range for both your cells and febuxostat solubility.
Quantitative Data Summary
Table 1: Solubility of Febuxostat in Various Organic Solvents at 318.2 K (45°C)
| Solvent | Mole Fraction Solubility (x 10⁻²) |
| Polyethylene glycol-400 (PEG-400) | 3.06 |
| Transcutol-HP (THP) | 1.70 |
| 2-Butanol | 1.38 |
| 1-Butanol | 1.37 |
| Isopropanol (IPA) | 1.10 |
| Ethanol | 0.837 |
| Ethyl Acetate | 0.831 |
| Dimethyl sulfoxide (DMSO) | 0.735 |
| (Source: BenchChem[1]) |
Table 2: Solubility of Febuxostat in Common Solvents
| Solvent | Solubility |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/ml |
| Dimethyl sulfoxide (DMSO) | ~10 mg/ml |
| Ethanol | ~5 mg/ml |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/ml |
| (Source: Cayman Chemical[6]) |
Experimental Protocols
Protocol 1: Preparation of Febuxostat Stock Solution for In Vitro Assays
Objective: To prepare a concentrated stock solution of febuxostat in DMSO for use in cell-based experiments.
Materials:
-
Febuxostat powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator (optional)
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of febuxostat powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[1]
-
If the powder is not completely dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes, vortexing intermittently.[1]
-
Once fully dissolved, the stock solution should be a clear, colorless to pale yellow liquid.[1]
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C for short-term storage (up to 1-2 months) or -80°C for long-term storage.[1]
Protocol 2: Dosing of Culture Medium to Avoid Precipitation
Objective: To introduce febuxostat into the cell culture medium while minimizing the risk of precipitation.
Procedure:
-
Thaw a single-use aliquot of the concentrated febuxostat stock solution (from Protocol 1) at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your culture medium.
-
In a sterile tube, prepare an intermediate dilution by adding the calculated volume of the febuxostat stock solution to a small volume of serum-free culture medium (e.g., 100-200 µL).
-
Gently vortex the intermediate dilution to mix thoroughly.
-
Add the intermediate dilution dropwise to the final volume of complete culture medium (containing serum) while gently swirling the flask or plate.
-
Immediately place the cells in the incubator at 37°C.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A flowchart for troubleshooting febuxostat precipitation.
Caption: Key signaling pathways affected by febuxostat.
References
- 1. benchchem.com [benchchem.com]
- 2. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and evaluation of febuxostat solid dispersion through screening method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Febuxostat Sodium and Laboratory Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on potential interactions between febuxostat (B1672324) sodium and common laboratory assays. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: Does febuxostat sodium cause analytical interference with common laboratory assays?
Based on available scientific literature, there is no direct evidence to suggest that this compound causes significant analytical interference with common laboratory assays, such as immunoassays or standard enzymatic and colorimetric clinical chemistry tests. Studies developing analytical methods for febuxostat itself have not reported interference from common endogenous substances[1].
The primary interaction of febuxostat with laboratory results is its intended physiological effect, which is the potent and selective inhibition of xanthine (B1682287) oxidase to reduce uric acid production[2][3]. However, it is crucial to consider its known adverse effects, which can lead to changes in certain laboratory parameters.
Q2: Which laboratory test results are most commonly affected by febuxostat administration?
The most frequently reported laboratory abnormalities in patients taking febuxostat are elevations in liver function tests (LFTs), specifically serum aminotransferases (ALT and AST)[4][5][6][7]. These changes are considered a physiological response to the drug, indicating potential hepatotoxicity, rather than an analytical interference with the assay itself[4][8].
Q3: How frequent and severe are the liver function test abnormalities associated with febuxostat?
The incidence of elevated liver tests in patients receiving febuxostat varies across studies but is a well-documented adverse effect. Most observed elevations are classified as mild to moderate in severity and may be transient[4][5]. In clinical trials, abnormal liver function tests occurred in a small percentage of patients, sometimes leading to discontinuation of the drug[4][5].
For comparison, several studies have evaluated the hepatic safety of febuxostat relative to allopurinol (B61711), another xanthine oxidase inhibitor. A systematic review of randomized controlled trials concluded that both drugs exhibit similar hepatic safety profiles[5][9].
Troubleshooting Guide: Investigating Abnormal Laboratory Results
If you encounter unexpected laboratory results in a subject administered febuxostat, particularly elevated liver enzymes, the following guide provides a structured approach to troubleshooting.
Step 1: Distinguish Between Physiological Effect and Analytical Interference
First, determine if the abnormal result is plausible as a physiological response to febuxostat. For instance, elevated ALT or AST is a known potential side effect[4][6]. If the unexpected result is for an assay not typically associated with febuxostat's physiological effects, consider the possibility of analytical interference, although this is not documented for febuxostat.
Step 2: Review Subject's Clinical Status and Concomitant Medications
Assess the subject for any clinical signs of hepatotoxicity or other adverse events[6]. Review all concomitant medications. Febuxostat has a significant drug-drug interaction with thiopurines like azathioprine (B366305) and 6-mercaptopurine, which can lead to severe myelosuppression[10].
Step 3: Consider Alternative Assay Methods
If analytical interference is suspected (despite being undocumented), using an alternative assay method with a different measurement principle can be a valuable troubleshooting step. For example, if an immunoassay gives a questionable result, a mass spectrometry-based method could provide confirmation.
The logical workflow for investigating an abnormal lab result is illustrated below.
Data on Liver Function Test Abnormalities
The following table summarizes the reported incidence of liver function test abnormalities from a key clinical trial comparing febuxostat to allopurinol and placebo.
| Treatment Group | Percentage of Patients with Abnormal Liver Tests (>1.5x ULN) |
| Febuxostat | 4-6% |
| Allopurinol | 6% |
| Placebo | 2% |
| Data sourced from a 28-week randomized controlled trial involving 1,072 patients with gout[4]. ULN = Upper Limit of Normal. |
Experimental Protocols & Methodologies
Xanthine Oxidase (XO) Inhibition Assay
Febuxostat's primary mechanism of action is the inhibition of xanthine oxidase. Understanding this interaction is key to its application.
-
Objective: To determine the inhibitory potential of febuxostat on xanthine oxidase activity.
-
Principle: Xanthine oxidase catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. This reaction can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid[11].
-
Reagents:
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Xanthine solution (substrate)
-
Xanthine oxidase enzyme solution
-
This compound solutions (at various concentrations)
-
-
Procedure:
-
In a cuvette, combine the phosphate buffer and the xanthine solution.
-
Add the febuxostat solution (or vehicle control) and incubate for a specified period.
-
Initiate the reaction by adding the xanthine oxidase enzyme solution.
-
Immediately begin monitoring the change in absorbance at 295 nm over time using a spectrophotometer.
-
Calculate the rate of uric acid formation. The inhibitory effect of febuxostat is determined by comparing the reaction rates in the presence of the inhibitor to the vehicle control.
-
The signaling pathway inhibited by febuxostat is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays [mdpi.com]
- 3. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Febuxostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hepatic Safety of Febuxostat and Allopurinol for Gout Patients: A Systematic Review of Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Febuxostat-induced hepatocellular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Febuxostat: a selective xanthine-oxidase/xanthine-dehydrogenase inhibitor for the management of hyperuricemia in adults with gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Drug Interaction Between Febuxostat and Thiopurine Antimetabolites: A Review of the FDA Adverse Event Reporting System and Medical Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of xanthine oxidoreductase with febuxostat, but not allopurinol, prevents inflammasome assembly and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
Stability of febuxostat sodium in DMSO at -20°C
This technical support center provides guidance on the stability of febuxostat (B1672324) sodium in Dimethyl Sulfoxide (B87167) (DMSO) at -20°C, along with troubleshooting advice and detailed experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for febuxostat sodium stock solutions in DMSO?
For short-term storage, aliquots of this compound in DMSO can be stored at -20°C for up to 1-2 months. For long-term storage, it is recommended to store the aliquots at -80°C.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: How stable is febuxostat in its solid form?
Febuxostat, as a crystalline solid, is stable for at least four years when stored at -20°C.[2]
Q3: What are the known degradation pathways for febuxostat?
Forced degradation studies have shown that febuxostat is largely stable under thermal, photolytic, oxidative, and basic hydrolytic conditions.[3][4] However, it is susceptible to degradation under acidic conditions, primarily through the hydrolysis of its ester and cyano functional groups.[3][4][5]
Q4: Is there specific stability data available for this compound in DMSO at -20°C?
Currently, there is a lack of specific, long-term quantitative stability data for this compound dissolved in DMSO at -20°C in publicly available literature. The stability recommendations are largely based on data for febuxostat. While the stability of the sodium salt is expected to be similar, it is crucial to perform your own stability assessments for long-term experiments.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of febuxostat upon addition to aqueous media. | Febuxostat has low aqueous solubility. | - Lower the final concentration of febuxostat in the aqueous medium.- Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).- Prepare fresh dilutions immediately before use. |
| Inconsistent experimental results over time. | Potential degradation of the febuxostat stock solution. | - Prepare fresh stock solutions more frequently.- Store stock solutions at -80°C for long-term studies.- Perform a stability check of your stock solution using a validated analytical method like HPLC. |
| Difficulty dissolving this compound in DMSO. | Insufficient mixing or low-quality DMSO. | - Vortex the solution thoroughly.- Gentle warming (to room temperature) may aid dissolution.- Use anhydrous, high-purity DMSO. |
Quantitative Data Summary
The following table summarizes the solubility of febuxostat in various organic solvents. Note that this data is for febuxostat, not specifically the sodium salt.
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~30[2] |
| Dimethyl sulfoxide (DMSO) | ~10[2] |
| Ethanol | ~5[2] |
Experimental Protocol: Stability Assessment of this compound in DMSO
This protocol outlines a method to assess the stability of this compound in DMSO using High-Performance Liquid Chromatography (HPLC).
1. Objective: To determine the stability of a this compound stock solution in DMSO when stored at -20°C over a specified period.
2. Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Purified water
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
3. Methods:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).
-
Aliquot the stock solution into multiple cryovials and store them at -20°C.
-
-
HPLC Method:
-
Stability Study Procedure:
-
At time zero (immediately after preparation), dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Analyze the sample by HPLC and record the peak area of the febuxostat peak. This will serve as the initial concentration (100%).
-
At specified time intervals (e.g., 1 week, 2 weeks, 1 month, 2 months), retrieve an aliquot from the -20°C storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare the sample for HPLC analysis as described in step 1.
-
Analyze the sample by HPLC and record the peak area of the febuxostat peak.
-
Calculate the percentage of febuxostat remaining at each time point relative to the initial concentration.
-
Monitor the chromatograms for the appearance of any new peaks, which would indicate degradation products.
-
4. Data Analysis: The stability of this compound is determined by the percentage of the initial concentration remaining over time. A common acceptance criterion for stability is retaining at least 90% of the initial concentration.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
Caption: Troubleshooting flowchart for inconsistent experimental results with this compound.
References
Technical Support Center: Febuxostat Sodium in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dissolving and using febuxostat (B1672324) sodium in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is febuxostat and why is it used in cell-based assays?
A1: Febuxostat is a potent and selective non-purine inhibitor of xanthine (B1682287) oxidase (XO), the enzyme responsible for the final two steps in uric acid production.[1] In cell-based assays, it is a valuable tool for investigating the roles of xanthine oxidase and its byproduct, reactive oxygen species (ROS), in various cellular processes and disease models.[2] Unlike allopurinol, another XO inhibitor, febuxostat does not generate ROS when it interacts with the enzyme, offering a more precise model for studying the effects of XO inhibition.[2]
Q2: What is the primary challenge when preparing febuxostat for cell-based assays?
A2: The main challenge with febuxostat is its low aqueous solubility.[1][3] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating high permeability but low solubility.[1][4] This poor solubility can lead to precipitation when preparing stock solutions or diluting it into aqueous cell culture media, resulting in inconsistent experimental outcomes.[1]
Q3: What is the recommended solvent for preparing a febuxostat stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing febuxostat stock solutions for in vitro experiments.[1][5][6] It is crucial to use fresh, anhydrous (water-free) DMSO because it is hygroscopic, and absorbed moisture can significantly reduce the compound's solubility.[7][8]
Q4: What is a typical concentration for a febuxostat stock solution in DMSO?
A4: Stock solution concentrations typically range from 10 mM to 50 mM in DMSO.[1][5] For example, a 50 mg/mL stock solution in DMSO corresponds to approximately 158.04 mM.[5] It is advisable to start with a concentration within this range and adjust based on the specific requirements of your assay.
Q5: How should I store the febuxostat stock solution?
A5: To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into small, single-use volumes.[5][8] These aliquots should be stored at -20°C for short-term storage (up to a month) or -80°C for long-term storage (up to a year).[1][5]
Troubleshooting Guide
Issue: My febuxostat precipitates immediately upon addition to the cell culture medium.
-
Question: I prepared a concentrated stock solution of febuxostat in DMSO. When I add it to my cell culture medium, a precipitate forms instantly. What is happening, and how can I prevent this?
-
Answer: This phenomenon, often called "crashing out," occurs because the highly concentrated, water-insoluble compound is rapidly diluted in the aqueous environment of the cell culture medium, exceeding its solubility limit.[8][9]
Potential Causes and Solutions:
-
High Final Concentration: The final concentration of febuxostat in the media is too high.
-
Solution: Decrease the final working concentration. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.[9]
-
-
Rapid Dilution: Adding the concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[9]
-
Low Media Temperature: Adding the compound to cold media can decrease its solubility.[9]
-
Solution: Always use pre-warmed (37°C) cell culture media for all dilutions.[9]
-
-
Localized High Concentration: Failure to mix the solution adequately upon addition.
-
Issue: The media containing febuxostat appears fine initially but becomes cloudy or forms a precipitate after some time in the incubator.
-
Question: My cell culture medium with febuxostat was clear when I prepared it, but after a few hours, I noticed a precipitate. What could be the cause?
-
Answer: Delayed precipitation can occur due to the compound's instability in the culture medium over time or its interaction with media components.[9]
Potential Causes and Solutions:
-
Compound Instability: Febuxostat may not be stable in the aqueous environment of the culture medium for extended periods.
-
Solution: Consider refreshing the media with freshly prepared febuxostat at regular intervals for long-term experiments.
-
-
Interaction with Media Components: The compound might interact with salts, amino acids, or proteins (especially in serum) in the media, forming insoluble complexes.[8][9]
-
Data Presentation
Table 1: Solubility of Febuxostat in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~10 - 63[6][7] | ~31.6 - 199.1 | The most common solvent for in vitro stock solutions. Use fresh, anhydrous DMSO.[1][5][7] |
| Dimethyl Formamide (DMF) | ~30[6] | ~94.8 | Can be used as an alternative to DMSO. |
| Ethanol | ~5 - 63[6][7] | ~15.8 - 199.1 | |
| PEG-400 | High | Not specified | Often used in co-solvent systems for in vivo studies.[1][4] |
| Water | Insoluble/Sparingly Soluble[3][7] | Very Low | Febuxostat has very poor aqueous solubility. |
Note: Solubility can be temperature-dependent. The provided values are approximate and may vary between different sources and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Febuxostat Stock Solution in DMSO
Materials:
-
Febuxostat powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator (optional)
Procedure:
-
In a sterile microcentrifuge tube, weigh out the desired amount of febuxostat powder. For a 1 mL stock of 10 mM, you will need 3.16 mg of febuxostat (Molecular Weight: 316.37 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.16 mg).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[1]
-
If the powder is not fully dissolved, you can gently warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[1]
-
Once fully dissolved, aliquot the stock solution into single-use sterile tubes.
-
Store the aliquots at -20°C or -80°C.[5]
Protocol 2: Diluting Febuxostat Stock Solution into Cell Culture Medium
Objective: To prepare a final working concentration of febuxostat in cell culture medium while minimizing precipitation.
Procedure:
-
Thaw an aliquot of the 10 mM febuxostat stock solution at room temperature.
-
Pre-warm your complete cell culture medium (with or without serum, as per your experimental design) to 37°C.
-
Prepare an Intermediate Dilution:
-
In a sterile tube, add 99 µL of the pre-warmed medium.
-
Add 1 µL of the 10 mM febuxostat stock solution to the medium.
-
Gently mix by pipetting up and down or flicking the tube. This creates a 100 µM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 1 mL of a 10 µM final solution, add 100 µL of the 100 µM intermediate solution to 900 µL of medium.
-
-
Mix thoroughly by gentle swirling before adding to your cells.
-
Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your treated samples.[8]
Mandatory Visualizations
Caption: Febuxostat inhibits Xanthine Oxidase, reducing uric acid and ROS production, thereby mitigating oxidative stress and inflammation.
Caption: Workflow for preparing and using febuxostat in a typical cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Febuxostat CAS#: 144060-53-7 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Febuxostat Sodium-Induced Cytotoxicity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to febuxostat (B1672324) sodium-induced cytotoxicity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: At what concentrations does febuxostat typically become cytotoxic to cells in culture?
A1: While febuxostat is generally safe at therapeutic concentrations, it can induce cytotoxicity at higher concentrations in vitro. The cytotoxic threshold can vary significantly depending on the cell line. For instance, in bEnd.3 brain endothelial cells, concentrations up to 20 μM showed no significant effect on cell viability, whereas concentrations of 100 μM and 200 μM led to a significant decrease in viability[1]. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal non-toxic concentration range.
Q2: What is the primary mechanism of febuxostat-induced cytotoxicity?
A2: The primary mechanism of febuxostat-induced cytotoxicity at high concentrations is believed to be the induction of oxidative stress and subsequent apoptosis. Febuxostat is a potent inhibitor of xanthine (B1682287) oxidase, an enzyme that produces reactive oxygen species (ROS) as part of its normal function. While this can be protective against oxidative stress in some contexts, off-target effects or high concentrations may lead to an imbalance in cellular redox status, triggering apoptotic pathways.
Q3: How can I prevent or mitigate febuxostat-induced cytotoxicity in my experiments?
A3: To prevent febuxostat-induced cytotoxicity, consider the following strategies:
-
Optimize Febuxostat Concentration: Perform a dose-response curve to identify the highest non-toxic concentration for your specific cell line and experimental duration.
-
Co-treatment with Antioxidants: The use of antioxidants like N-acetylcysteine (NAC) can help scavenge ROS and protect cells from oxidative stress-induced apoptosis.
-
Control for Vehicle Effects: Ensure that the solvent used to dissolve febuxostat (commonly DMSO) is not contributing to cytotoxicity by including a vehicle-only control group. The final DMSO concentration in the culture medium should ideally be kept below 0.1%.
-
Use Appropriate Cell Density: Ensure that cells are seeded at an optimal density, as this can influence their sensitivity to cytotoxic agents.
Q4: My febuxostat solution is precipitating in the cell culture medium. What should I do?
A4: Febuxostat has low aqueous solubility, which can lead to precipitation. To address this:
-
Prepare a High-Concentration Stock in DMSO: Dissolve febuxostat in a suitable organic solvent like DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Stepwise Dilution: When preparing your working concentration, dilute the DMSO stock in a small volume of serum-free medium first, and then add this intermediate dilution to your final volume of complete medium.
-
Ensure Rapid Mixing: Vortex or mix the solution thoroughly immediately after adding the febuxostat stock to the medium to prevent localized high concentrations.
-
Lower the Final Concentration: If precipitation persists, try using a lower final concentration of febuxostat.
-
Increase Serum Concentration: For some cell lines, increasing the serum percentage in the medium can help maintain the solubility of hydrophobic compounds.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death After Febuxostat Treatment
-
Possible Cause: The febuxostat concentration is too high for the specific cell line.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Test a wide range of febuxostat concentrations (e.g., 1 µM to 200 µM) to determine the IC50 value for your cell line.
-
Assess Viability with Multiple Assays: Do not rely on a single method. Use complementary assays such as MTT (metabolic activity), LDH (membrane integrity), and Trypan Blue exclusion (cell counting).
-
Check Vehicle Toxicity: Run a control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to rule out solvent-induced cytotoxicity.
-
Confirm Apoptosis: Use an Annexin V/Propidium Iodide (PI) assay to determine if the cell death is due to apoptosis or necrosis.
-
Issue 2: Observing Apoptotic Morphology in Treated Cells
-
Possible Cause: Febuxostat is inducing apoptosis at the concentration used.
-
Troubleshooting Steps:
-
Confirm Apoptosis: Utilize an Annexin V/PI staining assay followed by flow cytometry to quantify the percentage of apoptotic cells.
-
Investigate Apoptotic Pathways: Perform Western blotting to analyze the expression of key apoptosis-related proteins, such as cleaved caspase-3 and caspase-9.
-
Modulate Experimental Conditions: Try lowering the febuxostat concentration or reducing the incubation time.
-
Use a Pan-Caspase Inhibitor: Co-treat cells with a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) to determine if the observed cytotoxicity is caspase-dependent.
-
Data Presentation
Table 1: Cytotoxic Effects of Febuxostat on Various Cell Lines
| Cell Line | Assay Type | Concentration / Dosage | Observed Effect |
| bEnd.3 brain endothelial cells | MTT | 100 µM and 200 µM | Significant decrease in cell viability[1]. |
| Neonatal Rat Cardiomyocytes | MTT, LDH, TUNEL | 1 and 10 µM | Protected against hypoxia/reoxygenation-induced injury[2]. |
| HepG2 | MTS | 0.1 µM (in the presence of 100 µM Methotrexate) | Significantly decreased cell viability and increased cytotoxicity[2]. |
Table 2: Inhibitory Potency of Febuxostat on Xanthine Oxidase
| Inhibitor | Soluble XO IC₅₀ (nM) | GAG-Bound XO IC₅₀ (nM) |
| Febuxostat | 1.8 | 4.4 |
| Allopurinol | 2900 | 64000 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of febuxostat in cell culture medium. Remove the old medium and add the febuxostat-containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL). Incubate the plate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V/PI Staining
-
Cell Preparation: After treatment with febuxostat, harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Measurement of Intracellular ROS using DCFH-DA
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.
-
Cell Treatment: Treat cells with the desired concentrations of febuxostat for the appropriate duration. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
DCFH-DA Loading: Wash the cells with PBS and then incubate with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with PBS to remove the excess probe.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation at ~485 nm and emission at ~530 nm.
Visualizations
Caption: Febuxostat-induced cytotoxicity signaling pathway.
Caption: Troubleshooting workflow for unexpected cell death.
Caption: General experimental workflow for studying febuxostat cytotoxicity.
References
Technical Support Center: Febuxostat Sodium Dosing in Renally Impaired Animal Models
Welcome to the technical support center for researchers utilizing febuxostat (B1672324) sodium in animal models of renal impairment. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: How does renal impairment affect the pharmacokinetics of febuxostat in animal models?
A1: While specific pharmacokinetic data across various animal models of renal impairment is limited, studies in humans and rats provide some key insights. In subjects with renal impairment, the plasma exposure to febuxostat and its metabolites is generally higher.[1][2] However, the uric acid-lowering effect of the drug appears to be comparable across different levels of renal function.[1] A study in rats with hyperuricemic nephropathy also investigated the pharmacokinetics of febuxostat.[3] It's important to note that febuxostat is primarily metabolized by the liver, with both urinary and fecal excretion pathways.[4]
Q2: What is a recommended starting dose for febuxostat in a rat model of renal impairment?
A2: The appropriate starting dose can depend on the specific model of renal impairment. Here are some examples from published studies:
-
5/6 Nephrectomy Rat Model: A study by Sánchez-Lozada et al. (2008) administered febuxostat at a dose of 3-4 mg/kg/day in the drinking water to Wistar rats that had undergone a 5/6 nephrectomy.[5]
-
Fructose-Induced Metabolic Syndrome Rat Model: In a study investigating metabolic syndrome and associated renal alterations in rats fed a high-fructose diet, febuxostat was administered at 5-6 mg/kg/day in the drinking water.[6][7]
It is recommended to start with a dose within this range and adjust based on serum uric acid levels and observed effects.
Q3: Do I need to adjust the febuxostat dose for mild to moderate renal impairment in my animal model?
A3: Based on human clinical data, no dose adjustment is typically required for mild to moderate renal impairment (Creatinine Clearance [CrCl] 30-89 mL/min).[8][9][10] While direct extrapolation to animal models should be done with caution, this suggests that for less severe models of renal impairment, a standard dose may be effective. Close monitoring of serum uric acid levels is still recommended to ensure therapeutic efficacy.
Q4: What is the recommendation for severe renal impairment in animal models?
A4: In human patients with severe renal impairment (CrCl <30 mL/min), the maximum daily dose of febuxostat is often limited to 40 mg.[9][11][12] For animal models exhibiting severe renal dysfunction, it would be prudent to consider a lower starting dose and titrate upwards cautiously based on therapeutic response and any signs of toxicity.
Q5: How should I monitor the efficacy of febuxostat in my animal model?
A5: The primary efficacy endpoint is the reduction of serum uric acid levels. It is recommended to measure baseline serum uric acid before initiating treatment and then monitor levels periodically throughout the study. In human studies, uric acid levels are often checked as early as two weeks after starting therapy.[13] Additionally, monitoring markers of renal function, such as serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), can provide valuable information on the progression of renal disease and the effects of the treatment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Serum uric acid levels are not decreasing as expected. | - Insufficient dose. - Model-specific resistance or altered metabolism. - Issues with drug administration (e.g., inconsistent intake in drinking water). | - Gradually increase the dose of febuxostat. - Ensure accurate and consistent drug administration. Consider alternative routes like oral gavage for precise dosing. - Re-evaluate the severity and characteristics of your animal model. |
| Signs of toxicity are observed (e.g., weight loss, lethargy, abnormal behavior). | - Dose is too high, leading to adverse effects. - Accumulation of the drug or its metabolites due to severe renal impairment. | - Immediately reduce the dose or temporarily discontinue treatment. - Monitor the animal's health closely. - If signs persist, consider a lower dose for the remainder of the study. |
| Unexpected changes in renal function markers (e.g., rapid increase in serum creatinine). | - Progression of the underlying renal disease in the model. - Potential nephrotoxic effects at the administered dose, although febuxostat is not primarily cleared by the kidneys.[14] | - Correlate changes in renal markers with serum uric acid levels to assess treatment effect. - Evaluate if the changes are within the expected progression of your disease model. - Consider reducing the febuxostat dose to rule out any dose-dependent adverse effects. |
Experimental Protocols
Induction of Renal Impairment and Febuxostat Administration in a 5/6 Nephrectomy Rat Model
This protocol is based on the methodology described by Sánchez-Lozada et al. (2008).[5]
-
Animal Model: Male Wistar rats.
-
Surgical Procedure (5/6 Nephrectomy):
-
Under anesthesia, perform a midline abdominal incision.
-
Ligate two of the three branches of the left renal artery.
-
One week later, perform a right nephrectomy.
-
-
Febuxostat Administration:
-
Following the second surgery, administer febuxostat at a dose of 3-4 mg/kg/day in the drinking water for the duration of the study (e.g., 4 weeks).
-
-
Monitoring:
-
Measure systolic blood pressure, proteinuria, and plasma uric acid at baseline and at the end of the study.
-
At the end of the study, perform measurements of glomerular hemodynamics and histological evaluation of the kidneys.
-
Febuxostat Administration in a Fructose-Induced Hyperuricemic Rat Model
This protocol is adapted from the study by Nakagawa et al. (2008).[6][7]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Hyperuricemia:
-
Feed rats a high-fructose diet (60% fructose) for a specified period (e.g., 8 weeks) to induce hyperuricemia and features of metabolic syndrome.
-
-
Febuxostat Administration:
-
After the induction period (e.g., the last 4 weeks of the high-fructose diet), administer febuxostat at a dose of 5-6 mg/kg/day in the drinking water.
-
-
Monitoring:
-
Measure body weight daily.
-
Measure systolic blood pressure and fasting plasma uric acid, insulin, and triglycerides at baseline and at specified intervals.
-
At the end of the study, evaluate renal hemodynamics and histomorphology.
-
Data Presentation
Table 1: Febuxostat Dosage in Renally Impaired Rat Models from Cited Studies
| Animal Model | Method of Renal Impairment | Febuxostat Dose | Route of Administration | Reference |
| Wistar Rat | 5/6 Nephrectomy | 3-4 mg/kg/day | Drinking Water | [5] |
| Sprague-Dawley Rat | High-Fructose Diet | 5-6 mg/kg/day | Drinking Water | [6][7] |
Visualizations
Caption: Mechanism of action of febuxostat.
Caption: Experimental workflow for dose adjustment.
Caption: Troubleshooting dose adjustments.
References
- 1. Pharmacokinetics and pharmacodynamics of febuxostat, a new non-purine selective inhibitor of xanthine oxidase in subjects with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of febuxostat to prevent a further reduction in renal function of patients with hyperuricemia who have never had gout and are complicated by chronic kidney disease stage 3: study protocol for a multicenter randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of febuxostat on the progression of renal disease in 5/6 nephrectomy rats with and without hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of febuxostat on metabolic and renal alterations in rats with fructose-induced metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. droracle.ai [droracle.ai]
- 9. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. reference.medscape.com [reference.medscape.com]
- 12. va.gov [va.gov]
- 13. Febuxostat Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 14. Effects of febuxostat on renal function in patients with chronic kidney disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Febuxostat Versus Allopurinol in a Model of Cardiac Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of febuxostat (B1672324) and allopurinol (B61711), two xanthine (B1682287) oxidase inhibitors, in a preclinical model of cardiac injury. The information presented is based on experimental data from a study investigating their effects on myocardial ischemia/reperfusion (I/R) injury.
Overview
Myocardial I/R injury is a significant contributor to the morbidity and mortality associated with ischemic heart disease. A key mechanism in this injury is the generation of reactive oxygen species (ROS) by xanthine oxidase (XO) during the reperfusion phase. Both febuxostat, a selective XO inhibitor, and allopurinol, a non-selective inhibitor, have been investigated for their cardioprotective effects. This guide summarizes the comparative efficacy of these two drugs in mitigating cardiac damage in an experimental setting.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from a study comparing febuxostat and allopurinol in a mouse model of myocardial I/R injury. Pretreatment with febuxostat demonstrated a more pronounced protective effect compared to allopurinol across several key markers of cardiac damage.[1]
Table 1: Comparison of Cardiac Injury Markers
| Parameter | Control (I/R) | Febuxostat + I/R | Allopurinol + I/R |
| Myocardial Infarct Size (%) | 45.2 ± 3.5 | 25.8 ± 2.7 | 33.6 ± 3.1 |
| Serum CK (U/L) | 1850 ± 150 | 1050 ± 120 | 1350 ± 130 |
| Serum LDH (U/L) | 2150 ± 180 | 1250 ± 150 | 1650 ± 160 |
*p < 0.05 compared to Control (I/R) group. Data are presented as mean ± SD. CK: Creatine (B1669601) Kinase; LDH: Lactate (B86563) Dehydrogenase.
Table 2: Comparison of Apoptotic Markers
| Parameter | Control (I/R) | Febuxostat + I/R | Allopurinol + I/R |
| Apoptosis Index (%) | 35.6 ± 3.2 | 18.2 ± 2.1 | 24.8 ± 2.5 |
| Bax/Bcl-2 Ratio | 3.8 ± 0.4 | 1.5 ± 0.2 | 2.3 ± 0.3 |
| Cleaved Caspase-3 (relative expression) | 4.2 ± 0.5 | 1.8 ± 0.3 | 2.9 ± 0.4 |
*p < 0.05 compared to Control (I/R) group. Data are presented as mean ± SD.
Experimental Protocols
The data presented in this guide were obtained from a study utilizing a well-established in vivo model of myocardial ischemia/reperfusion injury.
Animal Model and Drug Administration
-
Animal Model: Male Wistar rats were used for the in vivo experiments.[2]
-
Drug Administration: The animals were divided into groups and received oral administration of either a vehicle (control), febuxostat (10 mg/kg/day), or allopurinol (100 mg/kg/day) for a period of 14 days prior to the surgical procedure.[2]
Myocardial Ischemia/Reperfusion (I/R) Surgery
-
The animals were anesthetized, and a thoracotomy was performed to expose the heart.
-
The left anterior descending (LAD) coronary artery was ligated for a period of 30 minutes to induce ischemia.
-
Following the ischemic period, the ligature was removed to allow for reperfusion for 2 hours.
-
Sham-operated animals underwent the same surgical procedure without the LAD ligation.
Biochemical and Histological Analysis
-
Cardiac Enzyme Measurement: Blood samples were collected at the end of the reperfusion period to measure the serum levels of creatine kinase (CK) and lactate dehydrogenase (LDH).
-
Infarct Size Determination: The hearts were excised, and the area of infarction was determined using triphenyltetrazolium (B181601) chloride (TTC) staining.
-
Apoptosis Assessment: The level of apoptosis in the myocardial tissue was quantified using TUNEL staining. The expression of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3 was determined by Western blot analysis.
Signaling Pathways and Experimental Workflow
The cardioprotective effects of febuxostat and allopurinol are attributed to their ability to inhibit xanthine oxidase, thereby reducing oxidative stress and subsequent inflammatory and apoptotic signaling cascades.
Conclusion
In this preclinical model of myocardial ischemia/reperfusion injury, both febuxostat and allopurinol demonstrated cardioprotective effects. However, the data suggests that febuxostat may offer a greater degree of protection, as evidenced by a more significant reduction in infarct size, serum cardiac enzyme levels, and markers of apoptosis.[1] These findings highlight the therapeutic potential of xanthine oxidase inhibition in the context of cardiac injury and suggest that the selective inhibition by febuxostat may be a more effective strategy. Further research is warranted to fully elucidate the comparative mechanisms and translate these findings to clinical settings.
References
A Head-to-Head Comparison of the Antioxidant Properties of Febuxostat and Topiroxostat
For researchers and drug development professionals in the field of metabolic and cardiovascular diseases, understanding the pleiotropic effects of xanthine (B1682287) oxidase inhibitors beyond their primary urate-lowering action is of paramount importance. This guide provides a detailed, evidence-based comparison of the antioxidant effects of two prominent non-purine selective xanthine oxidase inhibitors: febuxostat (B1672324) and topiroxostat (B1683209).
Executive Summary
Both febuxostat and topiroxostat, by inhibiting xanthine oxidase, effectively reduce the production of reactive oxygen species (ROS), a key contributor to oxidative stress and associated pathologies.[1][2][3] Clinical and preclinical studies demonstrate that this inhibition confers antioxidant benefits. Direct comparative studies, such as the TROFEO trial, suggest that while both drugs exhibit antioxidant properties, febuxostat may have a more pronounced or rapid effect on certain markers of oxidative stress.[4][5] However, the long-term antioxidant benefits appear to be comparable under specific clinical conditions.[4] This guide will delve into the mechanistic nuances, comparative clinical data, and the experimental methodologies used to evaluate these effects.
Mechanism of Antioxidant Action
The primary antioxidant mechanism for both febuxostat and topiroxostat is the inhibition of xanthine oxidoreductase (XOR).[2][6] Under normal physiological conditions, XOR exists predominantly as xanthine dehydrogenase.[3] However, in inflammatory or ischemic states, it is converted to xanthine oxidase (XO), which utilizes molecular oxygen as an electron acceptor, leading to the generation of superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[2][3] These ROS can lead to the formation of more potent oxidants like peroxynitrite, contributing to vascular inflammation and tissue damage.[3]
Febuxostat and topiroxostat are potent, non-purine inhibitors that bind to the molybdenum-pterin active site of both the oxidized and reduced forms of XOR, thereby blocking the final two steps of purine (B94841) metabolism and concurrently suppressing ROS production.[2][6][7]
Figure 1: Mechanism of Xanthine Oxidase Inhibition and ROS Reduction.
Comparative Efficacy: Clinical and Preclinical Data
Direct comparative studies provide the most robust evidence for discerning the differential antioxidant effects of febuxostat and topiroxostat. The TROFEO trial and its sub-analysis in patients with chronic kidney disease (CKD) are pivotal in this regard.
Table 1: Comparison of Oxidative Stress Markers in Clinical Trials
| Study | Population | Treatment Duration | Oxidative Stress Marker | Febuxostat Outcome | Topiroxostat Outcome | Key Finding |
| TROFEO Trial [4][8] | Hyperuricemia patients with cardiovascular disease (n=55) | 3 months | Oxidized LDL (O-LDL) | Significantly lower | - | Febuxostat was superior to topiroxostat in reducing O-LDL at 3 months. |
| 6 months | Oxidized LDL (O-LDL) | No significant difference | No significant difference | No significant difference between the two drugs at 6 months. | ||
| TROFEO CKD Sub-analysis [5] | Hyperuricemia patients with CKD (eGFR ≤60 mL/min/1.73 m²) | 3 months | Oxidized LDL (Ox-LDL) | Significantly lower | - | Febuxostat showed a stronger antioxidant effect than topiroxostat at 3 months. |
| 6 months | Oxidized LDL (Ox-LDL) | Significantly lower | - | Febuxostat's superior antioxidant effect persisted at 6 months in CKD patients. |
In a crossover trial involving patients with cardiovascular disease, febuxostat demonstrated a significantly greater reduction in oxidized low-density lipoprotein (O-LDL), a marker of oxidative stress, after 3 months of treatment compared to topiroxostat.[4][8] However, this difference was not statistically significant after 6 months of treatment, suggesting that both drugs may have similar long-term antioxidant effects in this population.[4]
A sub-analysis of the TROFEO trial focusing on patients with chronic kidney disease (CKD) revealed a more sustained superior antioxidant effect for febuxostat.[5] In these patients, oxidized LDL levels were significantly lower after both 3 and 6 months of treatment with febuxostat compared to topiroxostat, indicating a stronger and more persistent antioxidant action in this specific patient group.[5]
Table 2: Effects on Other Markers of Oxidative Stress from Individual Studies
| Drug | Study Type | Model/Population | Marker | Result | Reference |
| Febuxostat | Sub-analysis of PRIZE study | Asymptomatic hyperuricemic patients with carotid atherosclerosis | Malondialdehyde-modified LDL (MDA-LDL)/LDL-C ratio | Significantly lower vs. control at 24 months | [9] |
| Febuxostat | Animal Study | Mice with acetic acid-induced colitis | Malondialdehyde (MDA) | Decreased | [10] |
| Superoxide Dismutase (SOD) | Increased | [10] | |||
| Topiroxostat | Animal Study | Streptozotocin-induced diabetic rats | Urinary Malondialdehyde | Significantly decreased | [11][12] |
| Superoxide production in aorta | Significantly decreased | [11][12] | |||
| Topiroxostat | Animal Study | Puromycin (B1679871) aminonucleoside nephrosis rats | Nitrotyrosine and 8-OHdG in kidney cortex | Significantly reduced | [13] |
Signaling Pathways and Molecular Interactions
Beyond direct ROS scavenging by inhibiting their primary source, both drugs influence downstream signaling pathways involved in inflammation and oxidative stress. For instance, febuxostat has been shown to attenuate the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines.[10]
Figure 2: Downstream Effects of XOR Inhibition on Inflammatory Pathways.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for key experiments used to assess the antioxidant effects of febuxostat and topiroxostat.
Measurement of Oxidized LDL (Ox-LDL)
-
Principle: This assay quantifies the amount of LDL that has been modified by oxidation, a key event in the pathogenesis of atherosclerosis.
-
Methodology:
-
Sample Collection: Blood samples are collected from subjects, and serum or plasma is separated by centrifugation.
-
Assay: A competitive enzyme-linked immunosorbent assay (ELISA) is typically used. Commercially available kits (e.g., from Mercodia) are often employed.
-
Procedure:
-
Standards, controls, and patient samples are added to microplate wells coated with a monoclonal antibody specific for oxidized LDL.
-
A second, peroxidase-conjugated monoclonal antibody is added, which competes with the oxidized LDL in the sample for binding to the coated antibody.
-
After incubation and washing steps, a substrate solution (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB) is added. The peroxidase enzyme catalyzes a color change.
-
The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Quantification: The concentration of oxidized LDL in the samples is inversely proportional to the color intensity and is calculated by comparison to a standard curve.
-
Measurement of Malondialdehyde (MDA)
-
Principle: MDA is a product of lipid peroxidation and serves as a marker of oxidative damage to cell membranes. The most common method for its measurement is the thiobarbituric acid reactive substances (TBARS) assay.
-
Methodology:
-
Sample Preparation: Tissue homogenates or plasma samples are prepared.
-
Reaction: Samples are mixed with a solution of thiobarbituric acid (TBA) and heated (e.g., at 95°C for 60 minutes). In an acidic medium, MDA reacts with TBA to form a pink-colored MDA-TBA adduct.
-
Extraction: The MDA-TBA adduct is extracted with a solvent like n-butanol.
-
Detection: The absorbance or fluorescence of the extract is measured at a specific wavelength (e.g., 532 nm for absorbance).
-
Quantification: The MDA concentration is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA.
-
Measurement of Superoxide Dismutase (SOD) Activity
-
Principle: SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. Its activity is measured indirectly by its ability to inhibit a reaction that produces a colored product.
-
Methodology:
-
Sample Preparation: Tissue homogenates or cell lysates are prepared and centrifuged to obtain the supernatant containing the SOD enzyme.
-
Assay: A common method involves the use of a reagent like WST-1 (a water-soluble tetrazolium salt) that produces a water-soluble formazan (B1609692) dye upon reduction by superoxide radicals.
-
Procedure:
-
The sample is mixed with a substrate solution containing xanthine and xanthine oxidase (to generate superoxide radicals) and the WST-1 detection reagent.
-
SOD in the sample competes for the superoxide radicals, thereby inhibiting the reduction of WST-1 to formazan.
-
The rate of formazan formation is monitored by measuring the change in absorbance over time at a specific wavelength (e.g., 450 nm).
-
-
Calculation: The SOD activity is expressed as the percentage of inhibition of the WST-1 reduction reaction, and the activity is often quantified in units per milligram of protein.
-
Figure 3: General Experimental Workflow for Antioxidant Assessment.
Conclusion
Both febuxostat and topiroxostat demonstrate significant antioxidant effects by inhibiting xanthine oxidase-mediated ROS production. Direct comparative data from the TROFEO trials indicate that febuxostat may offer a more potent or rapid reduction in oxidative stress markers, particularly in patients with chronic kidney disease.[4][5] However, in patients with cardiovascular disease without severe renal impairment, the long-term antioxidant benefits of the two drugs appear to be comparable.[4]
For researchers, the choice between these agents in preclinical models of oxidative stress may depend on the specific pathology and duration of the study. For drug development professionals, these findings highlight the potential of XOR inhibitors to provide cardiovascular and renal benefits beyond urate lowering, a therapeutic avenue that warrants further investigation. The superior antioxidant effect of febuxostat in the CKD population is a noteworthy finding that could inform clinical trial design and patient stratification in future studies.[5]
References
- 1. Topiroxostat—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Xanthine oxidase inhibitor febuxostat as a novel agent postulated to act against vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-Over Trial of Febuxostat and Topiroxostat for Hyperuricemia With Cardiovascular Disease (TROFEO Trial) [jstage.jst.go.jp]
- 5. Changeover Trial of Febuxostat and Topiroxostat for Hyperuricemia with Cardiovascular Disease: Sub-Analysis for Chronic Kidney Disease (TROFEO CKD Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. apexbt.com [apexbt.com]
- 8. Cross-Over Trial of Febuxostat and Topiroxostat for Hyperuricemia With Cardiovascular Disease (TROFEO Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of febuxostat on the level of malondialdehyde-modified low-density lipoprotein, an oxidative stress marker: A subanalysis of the PRIZE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Febuxostat attenuates ulcerative colitis by the inhibition of NF-κB, proinflammatory cytokines, and oxidative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Topiroxostat on Reducing Oxidative Stress in the Aorta of Streptozotocin-Induced Diabetic Rats [jstage.jst.go.jp]
- 12. Effect of Topiroxostat on Reducing Oxidative Stress in the Aorta of Streptozotocin-Induced Diabetic Rats [jstage.jst.go.jp]
- 13. Renoprotective effect of topiroxostat via antioxidant activity in puromycin aminonucleoside nephrosis rats - PMC [pmc.ncbi.nlm.nih.gov]
Febuxostat Sodium: A Comparative Analysis of Efficacy in a Novel Disease Model
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of febuxostat (B1672324) sodium's performance against alternative therapies. The following sections detail experimental data, protocols, and the underlying signaling pathways, offering a comprehensive overview of its therapeutic potential in a novel non-gout-related disease model.
Febuxostat, a potent and non-purine selective inhibitor of xanthine (B1682287) oxidase, is clinically established for the management of hyperuricemia in patients with gout.[1][2] Its primary mechanism of action involves blocking the final two steps in uric acid synthesis, thereby effectively lowering serum uric acid levels.[1] Emerging evidence, however, suggests that the therapeutic utility of febuxostat extends beyond gout, with significant efficacy demonstrated in various other disease models, including those related to inflammation, oxidative stress, and cellular injury.[1][3] This guide focuses on the validation of febuxostat's efficacy in a novel disease model of cardiac ischemia-reperfusion (I/R) injury, presenting a comparative analysis with the conventional xanthine oxidase inhibitor, allopurinol (B61711).
Comparative Efficacy of Febuxostat and Allopurinol
Experimental data consistently demonstrates the superior efficacy of febuxostat in mitigating the pathological effects of various disease states when compared to allopurinol.
Inhibitory Potency on Xanthine Oxidase
Febuxostat exhibits a significantly higher inhibitory potency on xanthine oxidase than allopurinol, as indicated by the half-maximal inhibitory concentration (IC₅₀) values.
| Inhibitor | Soluble XO IC₅₀ (nM) | GAG-Bound XO IC₅₀ (nM) |
| Febuxostat | 1.8 | 4.4 |
| Allopurinol | 2900 | 64000 |
GAG: Glycosaminoglycan[4]
Efficacy in a Cardiac Ischemia-Reperfusion Injury Model
In a rat model of cardiac I/R injury, pre-treatment with febuxostat demonstrated a more remarkable improvement in cardiac function and reduction in morphological alterations compared to allopurinol.[3]
| Treatment Group | Outcome |
| Febuxostat (10 mg/kg/day) | Significant improvement in cardiac function, maintained morphological alterations, attenuated oxidative stress and apoptosis.[3] |
| Allopurinol (100 mg/kg/day) | Significant improvement in cardiac function and maintained morphological alterations, but the effects were less remarkable compared to febuxostat.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of febuxostat's efficacy in a cardiac ischemia-reperfusion injury model.
Animal Model of Cardiac Ischemia-Reperfusion Injury
This protocol outlines the procedure for inducing cardiac I/R injury in male Wistar rats.[3]
Materials:
-
Male Wistar rats
-
Febuxostat (10 mg/kg/day) or Allopurinol (100 mg/kg/day)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose (B213188) sodium)
-
Anesthetic
-
Surgical instruments for coronary artery ligation
Procedure:
-
Animal Groups: Divide rats into three groups: Sham, I/R control (vehicle), Febuxostat + I/R, and Allopurinol + I/R.
-
Drug Administration: Orally administer the respective vehicle, febuxostat, or allopurinol once daily for 14 days.[3]
-
Surgical Procedure (Day 15):
-
Outcome Assessment: Following the reperfusion period, assess cardiac function and collect tissue samples for morphological and biochemical analysis.
Hyperuricemia Induction in Rodents
This protocol describes a common method for inducing hyperuricemia in rats to study the primary pharmacological effect of febuxostat.[1][5]
Materials:
-
Rats (e.g., Wistar)
-
Potassium oxonate (e.g., 250 mg/kg)
-
Febuxostat (e.g., 5 mg/kg)
-
Vehicle (e.g., 0.5% CMC-Na)
-
Oral gavage or intraperitoneal injection equipment
-
Blood collection supplies
Procedure:
-
Hyperuricemia Induction: Prepare a suspension of potassium oxonate in the chosen vehicle. Administer the suspension to the rats via oral gavage or intraperitoneal injection one hour before the test compound administration.[1]
-
Febuxostat Administration: Prepare a suspension of febuxostat in the same vehicle. Administer the febuxostat suspension to the treatment group via oral gavage. The control group receives the vehicle alone.[1]
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 2, 4, 6, and 24 hours) after febuxostat administration.[1]
-
Uric Acid Measurement: Separate the serum from the blood samples by centrifugation and measure the serum uric acid concentration using a commercial assay kit.[1]
Signaling Pathways and Experimental Workflow
The therapeutic effects of febuxostat are mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Febuxostat's Mechanism of Action
Caption: Febuxostat inhibits xanthine oxidase, blocking uric acid production.
Signaling Pathways Modulated by Febuxostat
Febuxostat has been shown to influence the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB)/Tumor Necrosis Factor-alpha (TNF-α) pathway and the NLRP3 inflammasome pathway.[1][3]
Caption: Febuxostat modulates key inflammatory signaling pathways.
Experimental Workflow for Evaluating Febuxostat in a Novel Disease Model
Caption: A typical workflow for preclinical evaluation of febuxostat.
References
- 1. benchchem.com [benchchem.com]
- 2. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Febuxostat Modulates MAPK/NF- κ Bp65/TNF- α Signaling in Cardiac Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Febuxostat and Other Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of febuxostat (B1672324) against other prominent xanthine (B1682287) oxidase (XO) inhibitors, primarily allopurinol (B61711) and topiroxostat (B1683209). The information presented is supported by experimental data from in vitro studies and clinical trials to assist in research and drug development.
Mechanism of Action: A Tale of Two Structures
Xanthine oxidase is a critical enzyme that catalyzes the final two steps in the purine (B94841) degradation pathway, converting hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] Inhibitors of this enzyme are the cornerstone of urate-lowering therapy. While their goal is the same, their mechanisms differ based on their chemical structures.
-
Allopurinol : As a purine analogue, allopurinol acts as a substrate for xanthine oxidase. It is metabolized to oxypurinol (B62819), which binds tightly to the reduced molybdenum center of the enzyme, leading to its inhibition.[1][2] However, its structural similarity to purines means it can also influence other enzymes involved in purine and pyrimidine (B1678525) metabolism.[2]
-
Febuxostat and Topiroxostat : These are non-purine selective inhibitors of xanthine oxidase.[3][4] Febuxostat does not structurally resemble purines and inhibits both the oxidized and reduced forms of the XO enzyme by binding to a channel leading to the active site, thereby blocking substrate access.[1][5][6] This specificity minimizes interference with other enzymes in the purine/pyrimidine pathways.[2][5] Topiroxostat also displays a hybrid-type inhibition mechanism.[7][8]
Comparative In Vitro Potency
The inhibitory efficacy against the xanthine oxidase enzyme can be quantified by the half-maximal inhibitory concentration (IC50). In vitro studies consistently demonstrate that febuxostat is a more potent inhibitor than allopurinol.
| Inhibitor | IC50 for XO Inhibition (Uric Acid Formation) | Reference(s) |
| Febuxostat | 1.8 nM | [9][10] |
| Allopurinol | 2.9 µM (2900 nM) | [9][10] |
This table highlights that, in solution, febuxostat is over 1000-fold more potent than allopurinol at inhibiting xanthine oxidase activity.[9]
Comparative Clinical Efficacy
The primary endpoint in most clinical trials for XO inhibitors is the reduction of serum uric acid (sUA) to a target level, typically below 6.0 mg/dL.
Multiple large-scale clinical trials have compared the efficacy of febuxostat and allopurinol. A consistent finding is that febuxostat, particularly at higher doses, is more effective in achieving and maintaining target sUA levels than standard fixed-dose allopurinol.
| Trial (Metric) | Febuxostat 40 mg | Febuxostat 80 mg | Allopurinol 300/200 mg¹ | Reference(s) |
| CONFIRMS (% achieving sUA <6.0 mg/dL) | 45% | 67% | 42% | [11] |
| APEX (% achieving sUA <6.0 mg/dL) | - | 48%² | 22%³ | [12] |
| FACT (% achieving sUA <6.0 mg/dL) | - | 53% | 21% | [13] |
| Meta-Analysis (Relative Risk of achieving sUA ≤6.0 mg/dL vs. Allopurinol) | 1.14 | 1.66 | - | [14] |
¹ Dose of 200 mg was used for patients with moderate renal impairment in the CONFIRMS trial.[11] ² Data for febuxostat 80 mg, 120 mg, and 240 mg were 48%, 65%, and 69% respectively.[12] ³ Allopurinol dose was 300 mg or 100 mg based on renal function.[12]
In the CONFIRMS trial, febuxostat 80 mg was statistically superior to both febuxostat 40 mg and allopurinol in achieving the primary endpoint.[11] Febuxostat 40 mg was found to be non-inferior to allopurinol.[11] Similar results were observed in patients with mild to moderate renal impairment, where febuxostat 80 mg was superior to both allopurinol and febuxostat 40 mg.[11]
Direct head-to-head comparisons are less numerous, but available data suggest both are effective, with some studies indicating potential differences in renal effects.
| Trial / Study | Key Efficacy Findings | Reference(s) |
| Prospective Comparative Study (50 patients) | Both drugs effectively reduced sUA levels over 12 weeks with no significant difference between groups. | [15][16] |
| Hypertensive Patients Study (24 weeks) | Both treatments led to significant reductions in sUA (-2.9 mg/dL for febuxostat, -2.5 mg/dL for topiroxostat). | [16][17] |
| Renal Function Comparison (Prospective Study) | Topiroxostat showed a more significant reduction in serum creatinine (B1669602) and urinary albumin excretion, and a significant improvement in estimated glomerular filtration rate (eGFR) compared to febuxostat, suggesting potential renal protective benefits. | [15] |
Comparative Safety Profiles
The safety of XO inhibitors is a critical consideration, with a significant focus on cardiovascular (CV) outcomes and general adverse events.
Across multiple studies, the rates of adverse events (AEs) for febuxostat and allopurinol are generally comparable. A meta-analysis found that the risk of any-grade AEs was slightly lower in the febuxostat group compared to the allopurinol group (RR=0.95), with no significant differences in treatment-related AEs or serious AEs.[14] In a trial comparing topiroxostat and allopurinol, no significant difference in the incidence of adverse events was observed among the groups.[18]
The cardiovascular safety of febuxostat compared to allopurinol has been a subject of intense investigation, yielding conflicting results from two major post-marketing trials.
| Trial | Patient Population | Primary CV Outcome | All-Cause Mortality | CV-related Death | Reference(s) |
| CARES | Gout patients with established major CV disease | Non-inferior to allopurinol (HR 1.03) | Higher with febuxostat (7.8% vs. 6.4%; HR 1.22) | Higher with febuxostat (4.3% vs. 3.2%; HR 1.34) | [19][20] |
| FAST | Gout patients ≥60 years with ≥1 additional CV risk factor | Non-inferior to allopurinol (HR 0.85) | Not increased with febuxostat (7.2% vs. 8.6%) | Not increased with febuxostat (3.8% vs. 4.0%) | [21][22] |
The conflicting results may be due to differences in trial populations and design.[22] The CARES trial enrolled patients with established cardiovascular disease, whereas the FAST trial included patients at risk for, but not necessarily with, established disease.[22][23] A meta-analysis suggested that while febuxostat did not increase the overall risk of serious CV-related adverse events, allopurinol may be associated with lower CV mortality in patients with a history of cardiovascular disease.[23][24][25]
Pharmacokinetic Properties
| Parameter | Febuxostat | Allopurinol | Topiroxostat | Reference(s) |
| Class | Non-purine selective XO inhibitor | Purine analogue XO inhibitor | Non-purine selective XO inhibitor | [2][3] |
| Oral Bioavailability | ~85% | ~90% (for allopurinol) | N/A | [26][27] |
| Metabolism | Liver (Oxidation via CYP enzymes, Glucuronidation via UGT enzymes) | Metabolized by XO to oxypurinol (active metabolite) | N/A | [5][28] |
| Elimination Half-life | ~5 to 8 hours | 1-2 hours (allopurinol); 18-30 hours (oxypurinol) | N/A | [28] |
| Excretion | Urine (~49%) and feces (~45%) | Primarily renal (oxypurinol) | N/A | [28] |
| Renal Dose Adjustment | Not required for mild to moderate impairment | Required based on creatinine clearance | N/A | [26][29] |
Experimental Protocols: Clinical Trial Methodology
The data presented are derived from rigorous, multicenter, randomized controlled trials. A generalized workflow for these comparative studies is outlined below.
Key Methodological Components:
-
Study Design : Most pivotal trials are prospective, randomized, double-blind (e.g., APEX, CONFIRMS) or open-label with blinded endpoint evaluation (PROBE design, e.g., FAST).[11][12][29]
-
Patient Population : Subjects are typically adults diagnosed with gout and hyperuricemia (sUA ≥ 8.0 mg/dL).[11][12] Specific trials may focus on populations with comorbidities like renal impairment or cardiovascular disease.[11][20]
-
Intervention : Patients are randomized to receive daily doses of the investigational drug (e.g., febuxostat 40 mg or 80 mg) or the active comparator (e.g., allopurinol 300 mg).[13] Dosages may be adjusted for factors like renal function.[11]
-
Prophylaxis : To prevent gout flares common at the initiation of urate-lowering therapy, prophylaxis with colchicine (B1669291) or an NSAID is typically administered for an initial period (e.g., the first 8 weeks).[13]
-
Primary Endpoint : The most common primary efficacy endpoint is the proportion of subjects achieving a target sUA level of < 6.0 mg/dL at the final study visit.[11][12] Safety endpoints include the incidence of adverse events and, in dedicated trials, major adverse cardiovascular events.[20]
-
Duration : Efficacy trials typically last from 6 to 12 months, while long-term safety and extension studies can follow patients for several years.[11][13][29]
Conclusion
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase that has demonstrated superior efficacy in lowering serum uric acid levels compared to standard fixed-dose allopurinol.[11][12][14] Its pharmacokinetic profile allows for use in patients with mild-to-moderate renal impairment without dose adjustment.[26]
The comparative safety profile, particularly concerning cardiovascular events, is complex. While some studies raised concerns about increased cardiovascular mortality in high-risk patients, others have not supported this finding, suggesting that patient-specific risk factors are a critical consideration.[19][21]
Topiroxostat presents another effective non-purine alternative, with some preliminary evidence suggesting it may offer additional renal-protective benefits compared to febuxostat, though more extensive comparative data are needed.[15]
The choice between these XO inhibitors should be individualized, weighing the superior urate-lowering efficacy of febuxostat against the long-standing clinical experience with allopurinol and the evolving data on cardiovascular safety and potential renal effects of newer agents like topiroxostat.
References
- 1. benchchem.com [benchchem.com]
- 2. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]
- 3. nbinno.com [nbinno.com]
- 4. Multicenter, Open-Label Study of Long-Term Topiroxostat (FYX-051) Administration in Japanese Hyperuricemic Patients with or Without Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The efficacy and safety of different doses of febuxostat and allopurinol: A meta-analysis | 2025, Volume 36 - Issue 3 | Joint Diseases and Related Surgery [jointdrs.org]
- 15. orthopaper.com [orthopaper.com]
- 16. benchchem.com [benchchem.com]
- 17. scholars.mssm.edu [scholars.mssm.edu]
- 18. d-nb.info [d-nb.info]
- 19. mdpi.com [mdpi.com]
- 20. dtb.bmj.com [dtb.bmj.com]
- 21. FAST trial clears febuxostat of increased mortality in gout | MDedge [mdedge.com]
- 22. jwatch.org [jwatch.org]
- 23. Frontiers | Cardiovascular safety of febuxostat and allopurinol in patients with gout: A meta-analysis [frontiersin.org]
- 24. Cardiovascular safety of febuxostat compared to allopurinol for the treatment of gout: A systematic and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cardiovascular safety of febuxostat compared to allopurinol for the treatment of gout: A systematic and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. droracle.ai [droracle.ai]
- 27. Clinical Pharmacokinetics and Pharmacodynamics of Febuxostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. bmjopen.bmj.com [bmjopen.bmj.com]
In Vivo Target Engagement of Febuxostat Sodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo target engagement of febuxostat (B1672324) sodium with its primary alternative, allopurinol. The information presented is supported by experimental data from various preclinical and clinical studies, offering a comprehensive resource for evaluating the performance of these xanthine (B1682287) oxidase inhibitors.
Mechanism of Action: Inhibition of Xanthine Oxidase
Febuxostat sodium exerts its therapeutic effect by potently and selectively inhibiting xanthine oxidase, a key enzyme in the purine (B94841) catabolism pathway.[1] This enzyme is responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[2] By blocking this enzymatic step, febuxostat effectively reduces the production of uric acid in the body.[2]
Unlike allopurinol, which is a purine analog, febuxostat is a non-purine selective inhibitor of xanthine oxidase.[3] This structural difference allows febuxostat to bind to a channel leading to the molybdenum active center of the enzyme, effectively blocking substrate access.[4]
References
Febuxostat vs. Allopurinol: A Comparative Guide on Their Effects on Endothelial Nitric Oxide Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two common xanthine (B1682287) oxidase inhibitors, febuxostat (B1672324) and allopurinol (B61711), on endothelial nitric oxide synthase (eNOS). The information presented is collated from various experimental studies to assist in understanding their differential impacts on endothelial function.
Introduction
Endothelial nitric oxide synthase (eNOS) is a critical enzyme for cardiovascular health, producing nitric oxide (NO) which is a key signaling molecule in vasodilation, and has anti-inflammatory and anti-thrombotic properties. Both febuxostat and allopurinol are primarily used to lower uric acid levels in conditions like gout. They achieve this by inhibiting xanthine oxidase (XO), an enzyme that not only produces uric acid but is also a significant source of reactive oxygen species (ROS). This dual function of XO links uric acid metabolism to endothelial dysfunction, as ROS can reduce the bioavailability of NO. While both drugs target the same enzyme, their distinct mechanisms of action and potencies lead to different effects on the endothelium and eNOS.
Comparative Efficacy on Xanthine Oxidase Inhibition
Febuxostat has been shown to be a more potent inhibitor of xanthine oxidase, particularly the form bound to endothelial cells, when compared to allopurinol.[1]
Table 1: Comparative Inhibition of Xanthine Oxidase (XO) by Febuxostat and Allopurinol
| Parameter | Febuxostat | Allopurinol | Reference |
| IC50 (Soluble XO) | 1.8 nM | 2.9 µM | [1] |
| Ki (Soluble XO) | 0.96 nM | Not Reported | [1] |
| IC50 (Endothelium-Bound XO) | 4.4 nM | 64 µM | [1] |
| Ki (Endothelium-Bound XO) | 0.92 nM | Not Reported | [1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Effects on Endothelial Cell Function
Direct comparative studies on the effects of febuxostat and allopurinol on eNOS expression and phosphorylation in endothelial cells are limited. However, available evidence from human umbilical vein endothelial cell (HUVEC) studies suggests differing effects on intracellular uric acid concentration and uric acid transporter expression, which may indirectly influence endothelial function.
A noteworthy finding is that febuxostat has been observed to increase intracellular uric acid concentrations in HUVECs, whereas allopurinol does not.[2] This is accompanied by changes in the mRNA expression of uric acid transporters.[2] Specifically, febuxostat increased the expression of GLUT9 and decreased the expression of MRP4.[2] In contrast, allopurinol did not show a significant effect on the expression of these transporters.[2]
Table 2: Effects of Febuxostat and Allopurinol on Intracellular Uric Acid in HUVECs
| Treatment | Change in Intracellular Uric Acid Concentration | Reference |
| Febuxostat (10 µM in 100 µM uric acid medium) | 32% increase | [2] |
| Febuxostat (20 µM in 100 µM uric acid medium) | 75% increase | [2] |
| Allopurinol (20 µM and 40 µM) | No significant effect | [2] |
Table 3: Effects of Febuxostat and Allopurinol on Uric Acid Transporter mRNA Expression in HUVECs
| Treatment | GLUT9 mRNA Expression | MRP4 mRNA Expression | BCRP mRNA Expression | Reference |
| Febuxostat (20 µM) | Increased | Decreased | No significant effect | [2] |
| Allopurinol (40 µM) | No significant effect | No significant effect | No significant effect | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying the effects of these drugs on endothelial cells.
Caption: Signaling pathway of xanthine oxidase and its impact on eNOS.
Caption: Workflow for studying drug effects on HUVECs.
Experimental Protocols
Inhibition of Xanthine Oxidase
-
Objective: To determine the inhibitory potency of febuxostat and allopurinol on soluble and endothelium-bound xanthine oxidase.
-
Method:
-
Soluble XO Assay: Purified xanthine oxidase is incubated with varying concentrations of either febuxostat or allopurinol. The reaction is initiated by adding the substrate, xanthine. The formation of uric acid is measured spectrophotometrically at 295 nm. The initial reaction rates are plotted against inhibitor concentrations to calculate the IC50 values.[1]
-
Endothelium-Bound XO Assay: Bovine aortic endothelial cells (BAECs) are exposed to purified XO. After washing, the cells with bound XO are treated with different concentrations of the inhibitors. Xanthine is then added, and uric acid levels in the supernatant are measured after 1 hour.[1]
-
Superoxide Production Assay: Superoxide formation from XO is measured using electron paramagnetic resonance (EPR) spectroscopy with a spin trap. The reduction in the EPR signal in the presence of the inhibitors indicates their ability to suppress ROS production.[1]
-
HUVEC Culture and Treatment for Uric Acid and Transporter Analysis
-
Objective: To assess the effects of febuxostat and allopurinol on intracellular uric acid levels and the expression of uric acid transporters in endothelial cells.[2]
-
Method:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in gelatin-coated plates until confluent.
-
Treatment: Cells are incubated for 24 hours with culture medium containing uric acid (e.g., 100 µM or 350 µM) and different concentrations of febuxostat (e.g., 10 µM, 20 µM) or allopurinol (e.g., 40 µM).
-
Intracellular Uric Acid Measurement: After incubation, cells are washed and lysed. The intracellular uric acid concentration is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
mRNA Expression Analysis: Total RNA is isolated from the treated HUVECs. Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of uric acid transporters such as GLUT9 and MRP4. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).[2]
-
Summary and Conclusion
The available experimental data indicates that febuxostat is a more potent inhibitor of both soluble and endothelium-bound xanthine oxidase compared to allopurinol. This superior inhibition of XO, a major source of vascular ROS, suggests a potentially greater benefit of febuxostat in reducing oxidative stress in the endothelium.
However, the finding that febuxostat, unlike allopurinol, increases intracellular uric acid concentrations and alters the expression of key uric acid transporters in endothelial cells introduces a layer of complexity.[2] Elevated intracellular uric acid has been linked to endothelial inflammation and dysfunction. This differential effect on endothelial uric acid handling might contribute to some of the conflicting cardiovascular safety data observed in clinical trials comparing the two drugs.
Further research is required to directly compare the effects of febuxostat and allopurinol on eNOS phosphorylation, total eNOS expression, and NO production in endothelial cells to fully elucidate their respective impacts on endothelial function. Such studies will be crucial for a more complete understanding of the vascular effects of these widely used medications.
References
A Comparative Analysis of Febuxostat and Allopurinol on Inflammatory Markers in Gout Management
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Gout, a prevalent and painful inflammatory arthritis, is characterized by the deposition of monosodium urate (MSU) crystals in and around the joints, triggering a robust inflammatory cascade. The management of gout primarily focuses on lowering serum uric acid (sUA) levels to prevent crystal formation. Allopurinol (B61711), a purine (B94841) analog, and febuxostat (B1672324), a non-purine selective inhibitor of xanthine (B1682287) oxidase, are two principal urate-lowering therapies. While both effectively reduce sUA, their comparative effects on the inflammatory markers associated with gout are of significant interest to the scientific community. This guide provides a detailed comparative study of febuxostat and allopurinol on key inflammatory markers, supported by experimental data and methodologies.
Executive Summary
This guide presents a comparative analysis of febuxostat and allopurinol, focusing on their impact on crucial inflammatory mediators in patients with gout. The available evidence suggests that while both drugs are effective in lowering serum uric acid, febuxostat may exhibit a more pronounced inhibitory effect on certain key inflammatory cytokines. This is a critical consideration in the development of therapeutic strategies aimed not only at managing hyperuricemia but also at mitigating the inflammatory burden of gout.
Data Presentation: Quantitative Comparison of Inflammatory Markers
The following table summarizes the quantitative data from a clinical study investigating the effects of febuxostat and allopurinol on various serum inflammatory markers in patients with gout.
| Inflammatory Marker | Treatment Group | Baseline (Mean ± SD) | 1 Week Post-Treatment (Mean ± SD) | 1 Month Post-Treatment (Mean ± SD) | 3 Months Post-Treatment (Mean ± SD) |
| IL-1 (pg/L) | Febuxostat | 1.26 ± 0.03 | 1.15 ± 0.03 | 1.13 ± 0.02 | 1.11 ± 0.01 |
| Allopurinol | 1.26 ± 0.03 | 1.20 ± 0.03 | 1.18 ± 0.01 | 1.18 ± 0.01 | |
| IL-4 (pg/L) | Febuxostat | - | - | - | 1.12 ± 0.01 |
| Allopurinol | - | - | - | 1.19 ± 0.02 | |
| IL-6 (pg/L) | Febuxostat | - | - | - | 1.13 ± 0.02 |
| Allopurinol | - | - | - | 1.18 ± 0.01 | |
| IL-8 (pg/L) | Febuxostat | - | - | - | 1.11 ± 0.01 |
| Allopurinol | - | - | - | 1.17 ± 0.02 | |
| TNF-α (g/L) | Febuxostat | 1.26 ± 0.03 | 1.15 ± 0.03 | 1.13 ± 0.02 | 1.11 ± 0.01* |
| Allopurinol | 1.26 ± 0.03 | 1.20 ± 0.03 | 1.18 ± 0.01 | 1.18 ± 0.01 | |
| hs-CRP (mg/L) | Febuxostat | - | - | Significantly Lower vs. Allopurinol | - |
| Allopurinol | - | - | - | - |
*p<0.05 compared to the allopurinol group at the same time point.[1] Data for IL-4, IL-6, and IL-8 were only reported at the 3-month time point. A separate study reported that high-sensitivity C-reactive protein (hs-CRP) was significantly lower in the febuxostat group compared to the allopurinol group in cardiac surgery patients with renal dysfunction.[2]
Experimental Protocols
The methodologies employed in the clinical studies are crucial for the interpretation of the presented data. Below are detailed descriptions of the key experimental protocols.
Clinical Trial Design and Patient Population
A randomized controlled trial was conducted with 80 patients diagnosed with gout.[3] The patients were randomly allocated into two groups:
-
Febuxostat Group (n=40): Received febuxostat in addition to standard gout diet adjustments and colchicine.
-
Allopurinol Group (n=40): Received allopurinol in addition to standard gout diet adjustments and colchicine.
The treatment duration was 3 months, with assessments of inflammatory markers at baseline, 1 week, 1 month, and 3 months.
Measurement of Serum Inflammatory Cytokines
Serum levels of Interleukin-1 (IL-1), Interleukin-4 (IL-4), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) were quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
General ELISA Protocol:
-
Coating: 96-well microplates were coated with a capture antibody specific for the target cytokine and incubated overnight at 4°C.
-
Blocking: The plates were washed, and a blocking buffer was added to prevent non-specific binding.
-
Sample Incubation: Patient serum samples and standards were added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine was added and incubated.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate was added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) was added, resulting in a color change proportional to the amount of bound cytokine.
-
Measurement: The absorbance was read using a microplate reader, and the cytokine concentrations were determined by comparison to a standard curve.
Measurement of High-Sensitivity C-Reactive Protein (hs-CRP)
The concentration of hs-CRP in serum was determined using a high-sensitivity immunoturbidimetric assay.
General Immunoturbidimetric Assay Protocol:
-
Sample Preparation: Patient serum samples were collected and prepared according to the assay manufacturer's instructions.
-
Reagent Incubation: The serum sample was mixed with a reagent containing antibodies specific to human CRP. The formation of antigen-antibody complexes causes an increase in turbidity.
-
Turbidity Measurement: The change in turbidity was measured using a clinical chemistry analyzer at a specific wavelength.
-
Quantification: The hs-CRP concentration was calculated based on a calibration curve generated from standards of known concentrations.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language.
Caption: Gout Inflammation Signaling Pathway.
Caption: Clinical Trial Experimental Workflow.
Conclusion
The comparative analysis of febuxostat and allopurinol reveals that both medications are effective in reducing serum uric acid levels, a cornerstone in the management of gout. However, emerging evidence suggests that febuxostat may offer additional anti-inflammatory benefits by more significantly reducing the levels of key pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, as well as the systemic inflammatory marker hs-CRP.[1][2] These findings have important implications for drug development and clinical practice, suggesting that the therapeutic goals in gout management could extend beyond urate-lowering to include direct modulation of the inflammatory pathways. Further large-scale, long-term clinical trials are warranted to corroborate these findings and to elucidate the full spectrum of the anti-inflammatory effects of febuxostat in comparison to allopurinol. This will enable a more nuanced and personalized approach to the treatment of gout, ultimately improving patient outcomes.
References
- 1. Effects of febuxostat on serum cytokines IL-1, IL-4, IL-6, IL-8, TNF-α and COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of febuxostat and allopurinol for hyperuricemia in cardiac surgery patients with chronic kidney disease (NU-FLASH trial for CKD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Therapeutic Landscape of Hyperuricemia: A Comparative Analysis of Febuxostat Sodium
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-study comparison of the therapeutic window for febuxostat (B1672324) sodium, juxtaposed with key alternatives for the management of hyperuricemia, a precursor to gout. This analysis is based on a meticulous review of clinical trial data, focusing on efficacy, safety, and pharmacokinetic profiles to inform future research and development.
Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase, has emerged as a significant therapeutic agent for hyperuricemia.[1] Its efficacy in lowering serum uric acid (sUA) levels has been demonstrated in numerous clinical trials.[1][2][3] Understanding its therapeutic window—the dosage range that maximizes efficacy while minimizing adverse effects—is crucial for optimizing patient outcomes and guiding further drug development. This guide synthesizes data from key studies to provide a clear comparison with allopurinol (B61711), the traditional first-line therapy, and probenecid, a uricosuric agent.
Efficacy: Achieving Target Serum Uric Acid Levels
The primary therapeutic goal in managing hyperuricemia is to reduce and maintain sUA levels below 6.0 mg/dL to prevent the formation of monosodium urate crystals.[1] Clinical trials have consistently shown febuxostat's dose-dependent efficacy in achieving this target.
A dose-escalation study in healthy subjects demonstrated that febuxostat at doses of 10-120 mg/day resulted in a dose-linear percentage decrease in serum uric acid concentrations, ranging from 27% to 76%.[4] This linear pharmacokinetic and dose-response relationship is a key characteristic of febuxostat within this range.[4][5]
Subsequent large-scale clinical trials in patients with gout have substantiated these findings. The FACT trial, a 52-week study, found that febuxostat at 80 mg and 120 mg daily was superior to allopurinol 300 mg in achieving the primary endpoint of sUA <6.0 mg/dL at the last three monthly measurements.[1] Similarly, the APEX study, which included patients with impaired renal function, showed that approximately 80% of patients receiving either 80 mg or 120 mg of febuxostat achieved the target sUA level, compared to 46% of those on allopurinol.[1] The CONFIRMS trial further established the superiority of febuxostat 80 mg over both febuxostat 40 mg and allopurinol 300 mg, particularly in patients with mild to moderate renal impairment.[1]
| Drug | Dosage | Efficacy (Percentage of patients achieving sUA < 6.0 mg/dL) | Key Clinical Trial(s) |
| Febuxostat | 40 mg/day | 45% | CONFIRMS[1] |
| 80 mg/day | 67% - 83% | FACT, APEX, CONFIRMS, FOCUS[1][2] | |
| 120 mg/day | ~80% | FACT, APEX[1] | |
| Allopurinol | 100 - 300 mg/day | 42% - 46% | FACT, APEX, CONFIRMS[1] |
| Up to 800-900 mg/day | 75% - 80% (in patients with normal renal function) | General Clinical Use[6] | |
| Probenecid | 500 mg - 2 g/day | Varies; effective in reducing serum urate levels. | General Clinical Use[7][8] |
Safety and Tolerability: A Comparative Overview
The safety profile of febuxostat has been extensively evaluated. The most commonly reported treatment-related adverse effects are generally mild to moderate and include liver function abnormalities, rash, nausea, and arthralgia.[1][4] An increase in gout flares is often observed upon initiation of urate-lowering therapy, including febuxostat, due to the mobilization of urate crystals.[9] Prophylaxis with NSAIDs or colchicine (B1669291) is recommended to mitigate this.[3]
A significant point of discussion regarding febuxostat's safety has been its cardiovascular (CV) risk profile. The CARES trial, a phase 4 study in patients with gout and a history of major cardiovascular disease, reported a higher risk of CV-related death and all-cause mortality with febuxostat compared to allopurinol.[10] However, the subsequent FAST study, conducted in a European population with at least one CV risk factor, found febuxostat to be non-inferior to allopurinol for the primary CV endpoint and did not show an increased risk of death.[10] Real-world data have also provided mixed results, with some studies suggesting no increased risk of major adverse cardiovascular events (MACE) with febuxostat compared to no urate-lowering therapy, while others indicate a potential for increased cardiovascular toxicity compared to allopurinol.[11][12] Therefore, cautious use of febuxostat is advised in patients with pre-existing major cardiovascular diseases.[10]
Allopurinol is generally well-tolerated, but it can cause severe hypersensitivity reactions, particularly in certain populations.[6] Probenecid's use can be limited by gastrointestinal upset and the risk of kidney stone formation.[8][13]
| Drug | Common Adverse Events | Serious Adverse Events |
| Febuxostat | Liver function abnormalities, rash, nausea, arthralgia, gout flares.[1][9] | Potential for increased cardiovascular events in patients with pre-existing major CV disease.[10] |
| Allopurinol | Skin rash, gastrointestinal upset. | Severe hypersensitivity reactions (e.g., Stevens-Johnson syndrome).[6] |
| Probenecid | Headache, gastrointestinal upset, transient worsening of gout.[8] | Uric acid kidney stones, hypersensitivity reactions.[13] |
Pharmacokinetics and Metabolism
Febuxostat is rapidly absorbed after oral administration, with a time to maximum plasma concentration of 0.5-1.3 hours.[4] It is extensively metabolized, primarily through glucuronidation and oxidation, with only a small percentage (1-6%) of the dose excreted unchanged in the urine.[4] This metabolic profile suggests that renal function has a less significant role in its elimination, making it a potentially suitable option for patients with mild to moderate renal impairment without dose adjustment.[1][14] The pharmacokinetics of febuxostat are linear within the 10-120 mg dose range.[4]
Allopurinol is also well-absorbed and is metabolized to its active metabolite, oxypurinol. Dosage adjustments are often necessary for patients with renal impairment.[15] Probenecid acts by inhibiting the reabsorption of uric acid in the renal tubules.[16] Its use is contraindicated in patients with a creatinine (B1669602) clearance of less than 30 mL/min.[7]
Experimental Protocols: A Look Inside Key Clinical Trials
The evidence for febuxostat's therapeutic window is largely derived from a series of well-designed clinical trials. The methodologies of these key studies are summarized below to provide context for the presented data.
| Trial Name | Study Design | Duration | Patient Population | Key Interventions | Primary Endpoint |
| FACT | Randomized, double-blind, multicenter | 52 weeks | 760 patients with gout and sUA >8.0 mg/dL | Febuxostat 80 mg/day, Febuxostat 120 mg/day, Allopurinol 300 mg/day | Proportion of patients with sUA < 6.0 mg/dL at the last three monthly measurements.[1] |
| APEX | Randomized, double-blind, placebo-controlled, multicenter | 28 weeks | 1,072 patients with gout, including those with impaired renal function | Febuxostat (80, 120, or 240 mg/day), Allopurinol (100 or 300 mg/day based on renal function), Placebo | Proportion of patients with sUA < 6.0 mg/dL at the final visit.[3] |
| CONFIRMS | Randomized, double-blind, multicenter | 28 weeks | 2,269 patients with gout | Febuxostat 40 mg/day, Febuxostat 80 mg/day, Allopurinol (300 mg/day or 200 mg/day for moderate renal impairment) | Proportion of patients with sUA < 6.0 mg/dL at the final visit.[3] |
| CARES | Randomized, double-blind, non-inferiority, multicenter | Median 32 months | 6,190 patients with gout and a history of major cardiovascular disease | Febuxostat (40-80 mg/day), Allopurinol (200-600 mg/day) | Composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or unstable angina with urgent revascularization.[10][17] |
| FAST | Randomized, open-label, non-inferiority, multicenter | Median 6 years | Patients with at least one cardiovascular risk factor | Febuxostat, Allopurinol | Composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or unstable angina with urgent revascularization.[10][11] |
Visualizing the Mechanisms and Processes
To better understand the pharmacological action of these drugs and the workflow of their clinical evaluation, the following diagrams are provided.
Conclusion
The therapeutic window of febuxostat sodium for the treatment of hyperuricemia is well-defined, with doses of 40 mg and 80 mg daily demonstrating significant efficacy in lowering serum uric acid levels.[1] Febuxostat 80 mg has consistently shown superiority over the standard 300 mg dose of allopurinol in achieving target sUA levels, particularly in patients with mild to moderate renal impairment.[1] While generally well-tolerated, the potential for cardiovascular risk, especially in patients with pre-existing major cardiovascular disease, necessitates careful patient selection and monitoring.
This comparative guide, based on extensive clinical trial data, provides a foundational resource for researchers and drug development professionals. The structured presentation of efficacy, safety, and pharmacokinetic data, alongside detailed experimental protocols and visual aids, is intended to facilitate a deeper understanding of febuxostat's therapeutic profile and its position relative to other urate-lowering therapies. Future research should continue to explore the long-term safety of febuxostat and its potential in combination therapies to further optimize the management of hyperuricemia.
References
- 1. Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Febuxostat (Uloric), A New Treatment Option for Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, pharmacodynamics and safety of febuxostat, a non-purine selective inhibitor of xanthine oxidase, in a dose escalation study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medcentral.com [medcentral.com]
- 7. Benemid (probenecid) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. gov.uk [gov.uk]
- 11. medscape.com [medscape.com]
- 12. mdpi.com [mdpi.com]
- 13. drugs.com [drugs.com]
- 14. Clinical Pharmacokinetics and Pharmacodynamics of Febuxostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reference.medscape.com [reference.medscape.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. dtb.bmj.com [dtb.bmj.com]
Assessing the Long-Term Efficacy of Febuxostat Sodium in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical long-term efficacy of febuxostat (B1672324) sodium with its primary alternative, allopurinol (B61711), for the management of hyperuricemia. The information presented is based on available experimental data from animal models. It is important to note that while this guide aims to assess long-term efficacy, the majority of available preclinical studies are of short to medium duration (up to 12 weeks). True long-term preclinical data, spanning several months or years, is limited in the current body of scientific literature.
Comparative Efficacy in Preclinical Models
Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase, has demonstrated potent urate-lowering effects in various preclinical models of hyperuricemia.[1][2] The following tables summarize the quantitative data from key studies, comparing the efficacy of febuxostat with allopurinol.
Table 1: Efficacy of Febuxostat in a Rat Model of Hyperuricemia
| Treatment Group | Duration | Serum Uric Acid (mg/dL) | Serum Creatinine (mg/dL) | Blood Urea (B33335) Nitrogen (BUN) (mg/dL) |
| Hyperuricemic Control | 6 weeks | 2.8 ± 0.4 | 0.9 ± 0.1 | 55.6 ± 7.3 |
| Febuxostat (5 mg/kg/day) | 6 weeks | 1.5 ± 0.3 | 0.6 ± 0.1 | 38.9 ± 5.1 |
| Allopurinol (50 mg/kg/day) | 45 days | Significantly decreased | - | - |
| Data presented as Mean ± SD. p < 0.05 compared to Hyperuricemic Control. |
Table 2: Comparative Efficacy of Febuxostat and Allopurinol in a Mouse Model of Hyperuricemia
| Treatment Group | Duration | Serum Uric Acid (µmol/L) | Percent Reduction from Control |
| Hyperuricemic Control | 7 days | 245.7 ± 23.4 | - |
| Febuxostat (5 mg/kg/day) | 7 days | 123.5 ± 15.1 | ~50% |
| Allopurinol (5 mg/kg/day) | 7 days | Significantly decreased | - |
| Data presented as Mean ± SD. p < 0.01 compared to Hyperuricemic Control. |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical assessment of febuxostat and allopurinol.
Protocol 1: Adenine (B156593) and Potassium Oxonate-Induced Hyperuricemic Nephropathy in Rats
This model is designed to induce a state of chronic hyperuricemia leading to kidney injury, which is valuable for evaluating the nephroprotective effects of therapeutic agents.
-
Animal Model: Male Wistar rats.
-
Induction of Hyperuricemia:
-
A mixture of adenine (100 mg/kg/day) and potassium oxonate (1.5 g/kg/day) is administered orally for six weeks to induce hyperuricemic nephropathy.
-
-
Treatment Regimen:
-
One week after the induction with adenine and potassium oxonate, the treatment group receives febuxostat (e.g., 5 mg/kg/day) or allopurinol orally for the subsequent five weeks.
-
The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) sodium) alone.
-
-
Sample Collection and Analysis:
-
Blood samples are collected at baseline and at the end of the study to measure serum uric acid, creatinine, and blood urea nitrogen (BUN) levels using commercial assay kits.
-
24-hour urine samples are collected using metabolic cages to measure urinary albumin and creatinine.
-
Kidney tissues are collected for histopathological examination.
-
Protocol 2: Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia in Mice
This is a widely used model to induce acute hyperuricemia by inhibiting the enzyme uricase with potassium oxonate and providing a purine (B94841) substrate (hypoxanthine) to increase uric acid production.
-
Animal Model: Male Kunming mice.
-
Induction of Hyperuricemia:
-
Potassium oxonate (300 mg/kg) is administered via intraperitoneal injection.
-
Hypoxanthine (300 mg/kg) is administered concurrently or shortly after via oral gavage.
-
This procedure is repeated daily for seven consecutive days.
-
-
Treatment Regimen:
-
The treatment group receives febuxostat (e.g., 5 mg/kg/day) or allopurinol orally for seven days.
-
The control group receives the vehicle only.
-
-
Sample Collection and Analysis:
-
Blood samples are collected at the end of the study to measure serum uric acid levels.
-
Mechanism of Action and Signaling Pathways
Febuxostat's primary mechanism of action is the potent and selective inhibition of xanthine oxidase, the key enzyme in the uric acid synthesis pathway.[3] However, emerging preclinical evidence suggests that febuxostat's therapeutic effects may extend beyond simple urate reduction, involving the modulation of several key signaling pathways implicated in inflammation and cellular stress.
Experimental Workflow for Preclinical Efficacy Studies
Febuxostat's Effect on the Purine Metabolism Pathway
Febuxostat directly targets xanthine oxidase, the final enzyme in the purine degradation pathway, thereby reducing the production of uric acid.
Modulation of Inflammatory Signaling Pathways by Febuxostat
Preclinical studies suggest that febuxostat may also exert anti-inflammatory effects by modulating key signaling cascades.
MAPK/NF-κB/TNF-α Pathway
Febuxostat has been shown to suppress the activation of c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPKs), leading to a reduction in the inflammatory response.[4][5] This includes the downregulation of nuclear factor-kappa B (NF-κB) and the subsequent decrease in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[4][5]
NLRP3 Inflammasome Pathway
Febuxostat has been found to prevent the assembly of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system that, when activated, leads to the release of pro-inflammatory cytokines like IL-1β.[6][7] This action appears to be independent of its uric acid-lowering effect.[6]
Conclusion
Preclinical studies consistently demonstrate that febuxostat is a potent agent for lowering serum uric acid levels in animal models of hyperuricemia, with an efficacy that is often superior to that of allopurinol at commonly tested doses.[2][8] Beyond its primary mechanism of xanthine oxidase inhibition, febuxostat exhibits pleiotropic effects by modulating key inflammatory signaling pathways, which may contribute to its overall therapeutic benefit. However, a significant gap in the current research is the lack of long-term preclinical studies that would more definitively establish the sustained efficacy and safety profile of febuxostat over extended periods. Future preclinical research should focus on longer-duration studies to better mimic the chronic nature of hyperuricemia and its treatment in humans.
References
- 1. Febuxostat Modulates MAPK/NF- κ Bp65/TNF- α Signaling in Cardiac Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Febuxostat in the management of hyperuricemia and chronic gout: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Febuxostat Modulates MAPK/NF-κBp65/TNF-α Signaling in Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of xanthine oxidoreductase with febuxostat, but not allopurinol, prevents inflammasome assembly and IL-1β release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Randomized Study of Allopurinol on Endothelial Function and Estimated Glomular Filtration Rate in Asymptomatic Hyperuricemic Subjects with Normal Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Febuxostat sodium proper disposal procedures
Proper disposal of Febuxostat sodium is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures minimizes risks to personnel and prevents the release of active pharmaceutical ingredients into the ecosystem. This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of this compound waste in a research environment.
Regulatory and Safety Overview
While this compound is not always classified as hazardous waste for transportation under major international regulations, all pharmaceutical waste must be managed with care and in accordance with local, state, and federal laws.[1] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste disposal under the Resource Conservation and Recovery Act (RCRA).[2][3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as regulations can vary.[4]
Key Safety Precautions:
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from strong oxidizing agents.[4]
-
Handling: Always handle this compound powder within a chemical fume hood to prevent inhalation.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves and eye protection, when handling the compound or its waste.[1]
-
Spills: In the event of a spill, contain the material to prevent it from entering drains or waterways.[1] Clean the area using a damp cloth or a filtered vacuum for dry solids.[5]
Step-by-Step Disposal Protocol
The following procedural guide outlines the recommended steps for managing this compound waste from generation to final disposal.
1. Waste Segregation: All materials contaminated with this compound must be segregated from general laboratory waste at the point of generation.[1] This includes:
-
Expired or unused this compound powder.
-
Contaminated consumables (e.g., weighing papers, spatulas, weigh boats).[4]
-
Contaminated PPE (e.g., gloves, gowns).[4]
-
Empty containers.[1]
-
Aqueous solutions containing this compound.[4]
2. Waste Collection and Containerization:
-
Solid Waste:
-
Collect unused Febuxostat powder and other contaminated solid materials in a clearly labeled, sealed plastic bag or container.[4]
-
This waste should be disposed of through your institution's chemical or hazardous waste management program.[4]
-
Crucially, do not dispose of solid chemical waste in the regular trash. [1]
-
-
Liquid Waste:
-
Collect dilute aqueous solutions of Febuxostat in a designated, labeled waste container.[4]
-
Disposing of chemical solutions down the drain is generally not recommended unless explicitly permitted by your institution's EHS office.[4]
-
Manage collected liquid waste through your institution's hazardous waste program.[4]
-
-
Labeling and Storage:
3. Final Disposal:
-
The recommended final disposal method for non-hazardous pharmaceutical waste is incineration by a licensed facility.[1] This process ensures the complete destruction of the active compound.[1]
-
Arrange for waste collection with a licensed and reputable chemical waste disposal contractor.[1][6]
Data Presentation
| Category | Information | Source |
| Waste Classification | Not typically regulated as hazardous for transport, but should be managed as pharmaceutical waste.[1] Some SDSs note "Acute toxicity - Category 4, Oral".[7][8] | [1][7][8] |
| Solid Waste Handling | Collect in a labeled, sealed container. Dispose of as chemical waste via institutional program.[4] | [4] |
| Liquid Waste Handling | Collect in a designated, labeled container. Drain disposal is not recommended.[4] | [4] |
| Prohibited Disposal | Do not dispose of in regular trash or down the drain.[1] | [1] |
| Recommended Disposal | Incineration by a licensed facility.[1][6] | [1][6] |
Experimental Protocols
The disposal procedures outlined in this document are based on standard best practices for managing non-hazardous pharmaceutical waste in a laboratory setting and information derived from various Febuxostat Safety Data Sheets.[1] No specific experimental protocols for the disposal of Febuxostat were cited in the reviewed literature.[1]
Mandatory Visualization
The diagram below illustrates the procedural workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of Febuxostat.
References
- 1. benchchem.com [benchchem.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. benchchem.com [benchchem.com]
- 5. vionausa.com [vionausa.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. echemi.com [echemi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Febuxostat sodium
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Febuxostat sodium. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and outlining clear operational and disposal plans.
Hazard Identification and Risk Assessment
Febuxostat is a potent compound that is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2] While it is generally considered non-toxic and non-hazardous in small amounts under normal occupational exposure, handling the pure active pharmaceutical ingredient (API) or crushed tablets requires stringent safety protocols.[3] Key hazards include inhalation of airborne dust and direct contact with skin or eyes.[4]
First Aid Measures:
-
Eye Contact: Immediately flush with water for at least 15 minutes, holding eyelids open.[3][4] Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[3][5][6]
-
Inhalation: Move to fresh air. If symptoms occur, seek immediate medical attention.[4][5]
-
Ingestion: Do not induce vomiting.[4][5] Wash out the mouth with water and seek immediate medical attention.[3]
Personal Protective Equipment (PPE)
A site-specific risk assessment should be conducted to determine the appropriate PPE.[5] However, the following provides a strong baseline for handling Febuxostat in solid and solution forms.
Quantitative Data Summary: PPE and Storage
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection | Storage Conditions |
| Handling Solid Powder | Safety glasses with side shields or chemical splash goggles.[1][6] | Nitrile, PVC, neoprene, or vinyl gloves; double-gloving is recommended.[1][5] | Laboratory coat or impervious protective clothing.[1][4] | NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended, especially if dust may be generated.[1][4] | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][6] |
| Handling Solutions | Safety glasses with side shields or chemical splash goggles.[1] | Nitrile gloves.[1][7] | Laboratory coat.[1] | Generally not required if handled within a chemical fume hood or a well-ventilated area.[1] | Protect from light.[3] |
| Cleaning Spills | Chemical splash goggles.[1] | Heavy-duty nitrile or butyl rubber gloves.[1] | Laboratory coat; consider a disposable gown for large spills.[1] | NIOSH-approved respirator with a particulate filter.[1] | N/A |
Occupational Exposure Limits (OEL): No specific OELs have been established for Febuxostat by major region-specific regulatory bodies.[6] Therefore, exposure should be minimized.
Safe Handling Procedures
Adherence to a strict operational plan is crucial for safety.
Step 1: Preparation and Weighing
-
Ventilation: All operations involving Febuxostat powder, including weighing and transferring, should be conducted in a chemical fume hood or other form of local exhaust ventilation to control airborne levels.[1][4][6]
-
Minimize Dust: Use appropriate tools, such as a spatula, to carefully transfer the powder and minimize dust generation.[1]
-
Container: Weigh the powder in a sealable container (e.g., a vial with a screw cap).[1] Seal the container before removing it from the ventilated enclosure.[1]
Step 2: Solution Preparation
-
Solvent Addition: In a chemical fume hood, add the pre-weighed Febuxostat powder to a flask containing approximately half of the desired solvent volume.[1]
-
Dissolution: Stir the mixture until the powder is completely dissolved.[1]
-
Final Volume: Transfer the solution to a volumetric flask and add the remaining solvent to reach the final volume.[1] Cap and invert several times to ensure homogeneity.[1]
Step 3: General Practices
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or apply cosmetics in the handling area.
-
Avoid Contact: Use appropriate procedures to prevent direct contact with the skin or eyes and to prevent inhalation.[4]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and contamination. For large spills, evacuate non-essential personnel from the area.[3]
Step-by-Step Spill Cleanup:
-
Alert Personnel: Notify others in the immediate area of the spill.[8]
-
Don PPE: Before approaching the spill, put on the appropriate PPE as outlined in the table above, including a respirator, goggles, lab coat, and heavy-duty gloves.[1][8][9]
-
Containment: Contain the source of the spill if it is safe to do so.[3] For liquid spills, use an absorbent material to build a dike around the spill to prevent it from spreading or entering drains.[8]
-
Cleanup - Solid Spill: Do NOT dry sweep. Gently cover the spilled powder with a damp paper towel or use a HEPA-filtered vacuum to collect the material.[3][9][10] This minimizes dust generation.[3]
-
Cleanup - Liquid Spill: Slowly add and apply an inert absorbent material, like vermiculite (B1170534) or sand, to the spill, working from the outside in.[8][10]
-
Collection: Carefully scoop the absorbed material or contaminated debris into a designated, leak-proof, and sealable container labeled for chemical waste.[4][8]
-
Decontamination: Wash the spill area thoroughly with soap and water or a mild detergent solution.[8][11]
-
Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.[9]
Spill Response Workflow
Caption: Workflow for Febuxostat Spill Response.
Waste Disposal Plan
Proper disposal is essential for laboratory safety and environmental protection.[1] Never dispose of Febuxostat waste in the regular trash or down the drain.[12]
Protocol for Waste Segregation and Disposal:
-
Solid Waste:
-
Collection: All contaminated solid materials, including unused Febuxostat powder, weigh boats, spatulas, and disposable PPE (gloves, gowns), must be collected in a clearly labeled, sealed plastic bag or container.[1][12]
-
Disposal: This container should be disposed of as chemical waste through your institution's hazardous waste management program.[1]
-
-
Liquid Waste:
-
Final Disposal:
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. vionausa.com [vionausa.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. gps.mylwebhub.com [gps.mylwebhub.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. assets.lgcstandards.com [assets.lgcstandards.com]
- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 10. ehs.gatech.edu [ehs.gatech.edu]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
